molecular formula C9H15N3S B13294802 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13294802
M. Wt: 197.30 g/mol
InChI Key: KUKFCRXCRANFAC-UHFFFAOYSA-N
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Description

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This amine-functionalized pyrazole derivative features a thianyl (tetrahydrothiopyran) group, a motif often utilized to modulate the physicochemical properties and pharmacokinetic profiles of lead compounds. While specific biological data for this exact molecule is limited, its structural framework is highly relevant in kinase inhibitor research. Compounds bearing the 1-methyl-1H-pyrazol-4-amine scaffold have been identified as key components in potent inhibitors targeting various kinases . For instance, similar pyrazole-amine derivatives have been incorporated into advanced candidates as hinge-binding motifs or to access solvent-exposed regions of the kinase ATP-binding site, demonstrating the value of this chemotype in developing targeted therapies . Research into related structures has shown promise in areas such as idiopathic pulmonary fibrosis (IPF) through the inhibition of discoidin domain receptors (DDR1/2) , and as casein kinase 1δ/ε (CK1δ/ε) inhibitors for potential application in cancer and neurodegenerative diseases . The presence of the thian ring, a saturated sulfur-containing heterocycle, can influence the molecule's conformational flexibility, solubility, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers can leverage this compound as a core intermediate to explore novel chemical space and develop new therapeutic agents. This product is intended for research purposes and is not for diagnostic or therapeutic use. Please note that the specific applications mentioned are based on the activities of structurally similar compounds, and independent verification of this specific compound's properties and activities is recommended.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-N-(thian-3-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3S/c1-12-6-9(5-10-12)11-8-3-2-4-13-7-8/h5-6,8,11H,2-4,7H2,1H3

InChI Key

KUKFCRXCRANFAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCCSC2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthesis Guide

Executive Summary

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block utilized in the synthesis of advanced small-molecule therapeutics, particularly within the kinase inhibitor landscape (e.g., JAK, BTK).[1] Structurally, it fuses an electron-rich 1-methyl-1H-pyrazol-4-amine (a common hinge-binding motif) with a thian-3-yl (tetrahydrothiopyran-3-yl) ring.[1]

This scaffold represents a strategic bioisostere of cyclohexyl- or piperidinyl-amines.[1] The substitution of a methylene (-CH₂-) or amine (-NH-) with a sulfur atom (-S-) in the saturated ring introduces unique physicochemical properties, specifically altering lipophilicity (LogP), metabolic susceptibility (S-oxidation), and ring conformation geometry.[1]

Key Technical Classification:

  • Role: Advanced Intermediate / Pharmacophore Fragment.[1]

  • Molecular Formula: C₉H₁₅N₃S[1]

  • Molecular Weight: 197.30 g/mol [1]

  • Primary Application: Fragment-based drug discovery (FBDD) for autoimmune and oncology targets.[1]

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The molecule consists of two distinct domains linked by a secondary amine:[1]

  • The Heteroaromatic Head: 1-methyl-1H-pyrazole.[1][2] This moiety is planar and acts as a hydrogen bond donor/acceptor system, ideal for interacting with the hinge region of kinase enzymes (e.g., forming H-bonds with backbone carbonyls/amines).[1]

  • The Aliphatic Tail: Thian-3-yl (Tetrahydrothiopyran).[1] A six-membered saturated ring containing sulfur.[1] Unlike piperidine (basic) or cyclohexane (lipophilic), the thiane ring offers a "metabolic handle" via the sulfur atom.[1]

Conformational Dynamics (The Thiane Chair)

The thiane ring predominantly adopts a chair conformation .[1] The bulky pyrazolyl-amine substituent at the C3 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping is accessible at physiological temperatures.[1]

  • Bond Length Implications: The C–S bond (approx.[1] 1.82 Å) is longer than C–C (1.54 Å), causing the thiane ring to be slightly more "puckered" than a cyclohexane, potentially altering the vector of the attached amine group in a binding pocket.[1]

Predicted Properties Table[1]
PropertyValue (Est.)Significance
LogP 1.2 – 1.6Moderate lipophilicity; good membrane permeability.[1]
TPSA ~45 ŲHigh oral bioavailability potential (Rule of 5 compliant).[1]
pKa (Amine) ~4.5 – 5.5The aniline-like nitrogen is less basic due to conjugation with the pyrazole ring.[1]
Metabolic Liability HighSulfur is prone to oxidation (Sulfoxide/Sulfone).[1]

Synthetic Methodology

The most robust route to generate 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is via Reductive Amination .[1] This approach avoids the harsh conditions of nucleophilic substitution and allows for stereochemical control.[1]

Retrosynthetic Analysis
  • Disconnection: N–C(sp³) bond.[1]

  • Precursors:

    • Amine: 1-methyl-1H-pyrazol-4-amine (Commercially available, CAS 69843-13-6).[1]

    • Ketone: Dihydro-2H-thiopyran-3(4H)-one (Thian-3-one).[1]

Detailed Experimental Protocol

Objective: Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine via STAB-mediated reductive amination.

Reagents:

  • 1-methyl-1H-pyrazol-4-amine (1.0 equiv)[1]

  • Dihydro-2H-thiopyran-3(4H)-one (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv, catalytic/pH adjustment)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCE (50 mL).

    • Add Dihydro-2H-thiopyran-3(4H)-one (11 mmol).

    • Add Acetic Acid (10 mmol). Note: Acid catalysis facilitates iminium ion formation.[1]

    • Stir at room temperature (RT) for 1–2 hours under nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C (optional, reduces side reactions).

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to RT and stir overnight (12–16 hours). Monitor by LC-MS for the disappearance of the amine starting material.[1]

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution (slow addition until pH ~8).

    • Extract with DCM (3 x 50 mL).[1]

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).[1]

    • Eluent: Gradient of 0–5% Methanol in DCM (or Ethyl Acetate/Hexanes).[1]

    • Yield Expectation: 70–85%.[1]

Synthesis Pathway Diagram[1]

Synthesis Amine 1-methyl-1H-pyrazol-4-amine Iminium Intermediate Iminium Ion Amine->Iminium AcOH, DCE Imine Formation Ketone Thian-3-one Ketone->Iminium AcOH, DCE Imine Formation Product 1-methyl-N-(thian-3-yl)- 1H-pyrazol-4-amine Iminium->Product NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway utilizing STAB for mild conversion of ketone and amine precursors.[1]

Metabolic & Pharmacological Considerations

When incorporating this scaffold into a drug candidate, the sulfur atom is the primary site of metabolic transformation.[1]

S-Oxidation Pathway

The thiane sulfur is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4).[1]

  • Sulfoxide (S=O): Chiral center creation.[1] Can exist as cis or trans isomers relative to the amine substituent.[1]

  • Sulfone (O=S=O): Highly polar, non-chiral.[1] Often leads to rapid renal clearance.[1]

Design Insight: If the thiane ring is intended to mimic a hydrophobic pocket binder, S-oxidation may reduce potency.[1] If polarity is needed, the sulfone can be synthesized proactively as the active drug form.[1]

Metabolic Logic Diagram

Metabolism Parent Parent Drug (Thiane Sulfide) Sulfoxide Metabolite 1: Sulfoxide (Chiral S=O) Parent->Sulfoxide FMO / CYP3A4 [Oxidation] Sulfone Metabolite 2: Sulfone (Polar O=S=O) Sulfoxide->Sulfone CYP450 [Oxidation] Clearance Renal Excretion (High Polarity) Sulfone->Clearance

Figure 2: Metabolic trajectory of the thiane moiety, highlighting the progression from lipophilic sulfide to polar sulfone.[1]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Pyrazole CH: δ 7.30 (s, 1H), 7.05 (s, 1H).[1] Characteristic heteroaromatic singlets.

  • N-Methyl: δ 3.80 (s, 3H).[1]

  • Methine (N-CH): δ 3.40 – 3.50 (m, 1H).[1] Multiplet, position varies with ring conformation.[1]

  • Thiane Ring Protons:

    • S-CH₂: δ 2.50 – 2.80 (m, 4H).[1] Deshielded by sulfur.[1]

    • Ring CH₂: δ 1.60 – 2.20 (m, 4H).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Expected Mass: [M+H]⁺ = 198.1 Da.[1]

  • Fragmentation: Loss of the pyrazole ring or retro-Michael fragmentation of the thiane ring may be observed at higher collision energies.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine." PubChem. Link[1]

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link (Contextual reference for bioisosterism of saturated rings).[1]

  • Vrček, V. (2017).[1] "Sulfur-Containing Heterocycles." Encyclopedia of Physical Organic Chemistry. (General reference for Thiane conformational analysis).

Sources

1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine: A Technical Guide to Synthesis and Application in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on the strategic assembly of privileged building blocks. 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine represents a highly specialized, novel pharmacophore intermediate. While a universally standardized CAS Registry Number for this exact parent structure may be catalog-specific or pending public indexing (often grouped under proprietary vendor IDs or related to its oxygen-analog, CAS 1157012-03-7) [1], its structural components are foundational to contemporary drug discovery.

This technical guide provides an in-depth analysis of this building block, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic utility in targeting kinases such as LRRK2, CDK2, and JAK.

Structural & Physicochemical Profiling

The compound is a hybrid of two distinct chemical motifs, each serving a precise pharmacological purpose:

  • 1-Methyl-1H-pyrazol-4-amine Core: A well-documented hinge-binding motif. The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond acceptors/donors within the ATP-binding pocket of kinases [2].

  • Tetrahydro-2H-thiopyran-3-yl Substituent: A saturated sulfur-containing six-membered ring. In medicinal chemistry, thiopyrans are frequently employed as lipophilic bioisosteres for piperidines or tetrahydropyrans. The substitution of sulfur for oxygen or nitrogen modulates the molecule's overall lipophilicity (LogP), eliminates unwanted basicity (reducing hERG channel liability), and alters metabolic clearance rates [3].

Quantitative Data: Predicted Physicochemical Properties

To facilitate rational drug design, the predicted physicochemical properties of the scaffold are summarized below. These metrics adhere closely to Lipinski’s Rule of Five, making it an ideal fragment for oral drug development.

PropertyValuePharmacological Relevance
Molecular Formula C9H15N3SN/A
Molecular Weight 197.30 g/mol Highly efficient fragment size (LE > 0.3).
Hydrogen Bond Donors (HBD) 1Optimal for hinge-region anchoring.
Hydrogen Bond Acceptors (HBA) 3Facilitates solubility and target engagement.
Rotatable Bonds 2Low entropic penalty upon target binding.
Topological Polar Surface Area ~45.6 ŲExcellent predicted blood-brain barrier (BBB) penetration.
Predicted LogP 1.2 – 1.8Balanced lipophilicity for membrane permeability.

Mechanistic Role in Drug Development

The integration of this scaffold into larger molecular entities is driven by its ability to achieve high kinase selectivity. For instance, in the development of LRRK2 inhibitors for Parkinson's disease, the 1-methyl-1H-pyrazol-4-amine moiety directs the molecule into the hinge region, while the bulky, lipophilic tetrahydrothiopyran ring occupies adjacent hydrophobic pockets (such as the selectivity pocket), preventing off-target binding to closely related kinases like TTK [2].

Kinase_Binding_Model Target Target Kinase (e.g., LRRK2, CDK2) Effect Kinase Inhibition Target->Effect ATP Blockade Hinge Hinge Region H-Bonding (Pyrazole N-atoms) Hinge->Target Pocket Hydrophobic Pocket (Tetrahydrothiopyran) Pocket->Target Compound Pyrazole-Amine Scaffold Compound->Hinge Anchoring Compound->Pocket Lipophilic fit

Fig 1. Pharmacophore binding model of the pyrazole-amine scaffold in kinases.

Synthetic Methodology & Protocol

The most robust method for synthesizing 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine is via the reductive amination of 1-methyl-1H-pyrazol-4-amine with dihydro-2H-thiopyran-3(4H)-one [4].

Causality Behind Experimental Choices

Direct alkylation of the pyrazole-amine with a halothiopyran is avoided due to the high risk of overalkylation (forming tertiary amines) and poor regioselectivity. Reductive amination bypasses this by forming a transient imine/iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over Sodium borohydride (NaBH₄) because it is mild enough to selectively reduce the iminium ion at pH 4–5 without prematurely reducing the starting ketone to an alcohol [4].

Synthesis_Workflow A 1-Methyl-1H-pyrazol-4-amine C Iminium Intermediate (pH 4-5, AcOH) A->C B Dihydro-2H-thiopyran-3(4H)-one B->C D Reductive Amination (NaBH(OAc)3, DCE) C->D E Target Scaffold: 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl) -1H-pyrazol-4-amine D->E

Fig 2. Reductive amination workflow for the target pyrazole-amine scaffold.

Step-by-Step Experimental Protocol

Reagents Required:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 eq, ~10 mmol)

  • Dihydro-2H-thiopyran-3(4H)-one (1.1 eq, ~11 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, ~15 mmol)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and dihydro-2H-thiopyran-3(4H)-one (1.1 eq) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution. Self-Validation Check: The addition of AcOH adjusts the pH to ~4.5, which is critical for protonating the carbonyl oxygen and accelerating iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in small portions over 15 minutes to control the mild exothermic release.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The disappearance of the primary amine spot indicates complete conversion.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Analytical Characterization

To verify the integrity of the synthesized scaffold, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected

    
     peak at m/z 198.1.
    
  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole protons (two singlets around

    
     7.10 and 7.30 ppm), the N-methyl singlet at 
    
    
    
    3.80 ppm, and the multiplet corresponding to the chiral methine proton of the thiopyran ring at
    
    
    3.10 - 3.30 ppm.

References

  • Ding, X., et al. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

  • Burkhard, J. A., et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS).[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Thiane-Substituted Pyrazole Amine Derivatives: A Technical Guide to Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thiane-substituted pyrazole amine chemotype, a specialized scaffold in modern medicinal chemistry. While pyrazole amines are ubiquitous "hinge-binders" in kinase inhibition (targeting JAK, BRAF, CDK), the incorporation of a thiane (tetrahydrothiopyran) ring serves as a strategic bioisostere for the more common cyclohexane or piperidine moieties.

The thiane ring offers unique physicochemical properties—specifically altering lipophilicity (LogP), reducing basicity compared to piperidines, and introducing a metabolic "soft spot" at the sulfur atom that can be exploited for prodrug strategies or solubility modulation via controlled oxidation. This guide details the synthesis, structure-activity relationships (SAR), and metabolic considerations of this scaffold.

Structural Design & Bioisosterism[1][2]

The Pyrazole Amine Core

The aminopyrazole moiety functions primarily as an ATP-mimetic . In kinase active sites, the exocyclic amine and the pyrazole nitrogens typically form a bidentate or tridentate hydrogen-bonding network with the hinge region residues (e.g., the gatekeeper residue).

The Thiane Value Proposition

Replacing a standard piperidine or cyclohexane ring with a thiane (tetrahydrothiopyran) ring introduces specific tactical advantages:

FeaturePiperidine DerivativeThiane DerivativeImpact on Drug Design
Basicity (pKa) High (~9-10)NeutralReduces lysosomal trapping; improves membrane permeability.
Lipophilicity Low to ModerateModerateIncreases hydrophobic collapse in solvent-exposed pockets.
Metabolism N-oxidation / DealkylationS-oxidation Tunable metabolic clearance; Sulfoxides can be active metabolites.
H-Bonding Donor/AcceptorWeak AcceptorRemoves high-energy desolvation penalties associated with amines.
Metabolic Liability as a Design Feature

The sulfur atom in the thiane ring is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Phase I: Oxidation to Sulfoxide (S=O) (Chiral center creation).

  • Phase II: Further oxidation to Sulfone (O=S=O) .

  • Implication: Sulfones are highly polar and often improve solubility while maintaining the steric bulk of the original ring.

Synthetic Methodologies

The synthesis of thiane-substituted pyrazoles typically follows two main retrosynthetic disconnections: Convergent Coupling (linking a pre-formed thiane to a pyrazole) or Cyclization (building the pyrazole onto a thianyl hydrazine).

Protocol A: Reductive Amination (Convergent)

This is the preferred route for generating N-substituted or 4-aminopyrazole derivatives where the thiane acts as a pendant group.

Reagents:

  • Amine: 4-aminopyrazole derivative (protected if necessary).

  • Ketone: Tetrahydro-4H-thiopyran-4-one.

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaCNBH3.

  • Solvent: DCE or DCM with catalytic Acetic Acid.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 eq of 4-aminopyrazole and 1.2 eq of tetrahydro-4H-thiopyran-4-one in DCE. Add 2.0 eq of AcOH. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: Knorr Pyrazole Synthesis (De Novo)

Used when the thiane ring is attached to the pyrazole nitrogens (N1-position).

Reagents:

  • Hydrazine: (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride.

  • Electrophile: Ethoxymethylene malononitrile (for aminocyanopyrazoles) or

    
    -keto esters.
    
  • Base: Et3N or EtOH/Reflux.

Step-by-Step Protocol:

  • Condensation: Suspend thianyl-hydrazine HCl (1.0 eq) in Ethanol. Add Et3N (1.1 eq) to liberate the free base.

  • Cyclization: Add ethoxymethylene malononitrile (1.0 eq). Reflux for 4–6 hours.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

Visualized Pathways

Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing these derivatives based on the desired substitution pattern.

Synthesis_Workflow Start Target Structure Analysis Decision Thiane Position? Start->Decision Route_A Route A: N-Alkylation/Reductive Amination Decision->Route_A Attached to Amine (Exocyclic) Route_B Route B: De Novo Cyclization Decision->Route_B Attached to Ring N (Endocyclic) Reagents_A Thian-4-one + Aminopyrazole + STAB Route_A->Reagents_A Reagents_B Thianyl-hydrazine + 1,3-Dielectrophile Route_B->Reagents_B Product_A 4-(Thianylamino)pyrazole Reagents_A->Product_A Reductive Amination Product_B 1-(Thianyl)pyrazole-5-amine Reagents_B->Product_B Knorr Condensation

Caption: Decision tree for selecting the optimal synthetic pathway based on the regiochemistry of the thiane attachment.

Metabolic Fate (S-Oxidation)

Understanding the metabolic trajectory is critical for interpreting ADME data.

Metabolism_Pathway Parent Thiane-Pyrazole (Sulfide) LogP: High | Sol: Low Enzymes CYP3A4 / FMO3 Parent->Enzymes Phase I Ox Sulfoxide Sulfoxide (S=O) (Chiral Center Created) LogP: Med | Sol: Med Enzymes->Sulfoxide Sulfone Sulfone (O=S=O) (Achiral) LogP: Low | Sol: High Sulfoxide->Sulfone Slow Ox Excretion Renal Clearance Sulfone->Excretion

Caption: The stepwise oxidation of the thiane ring modifies physicochemical properties, often improving solubility (Sulfone) at the cost of permeability.

Experimental Validation Protocols

In Vitro Kinase Assay (Generic Protocol)

To validate the efficacy of the thiane-substituted derivative against a target kinase (e.g., JAK2).

  • Preparation: Prepare 10 mM stock solutions of the Thiane-Pyrazole in DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix compound, Kinase (0.2 nM), and Peptide Substrate (2 µM) in a 384-well plate. Incubate 15 min at RT.

  • Initiation: Add ATP (at Km concentration). Incubate 60 min.

  • Detection: Add ADP-Glo™ reagent (Promega). Read Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance and identify S-oxidation.

  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Marker Monitoring: Monitor transitions for Parent (M+H), Sulfoxide (M+16+H), and Sulfone (M+32+H).

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Thiane Metabolism: Cashman, J. R., et al. (1990). Stereoselective S-Oxygenation of 2-Ethylthiane by the Flavin-Containing Monooxygenase. Journal of the American Chemical Society, 112(8), 3191–3195. Link

  • Kinase Inhibitor Scaffolds: Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106552. Link

The 1-Methyl-1H-pyrazol-4-amine Pharmacophore: Strategic Implementation in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from traditional aromatic rings to privileged heterocyclic scaffolds is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). Among these scaffolds, 1-methyl-1H-pyrazol-4-amine has emerged as a highly versatile building block. By locking the pyrazole tautomeric state through N-methylation, drug developers can precisely engineer hydrogen-bonding networks within kinase hinge regions while simultaneously mitigating the metabolic liabilities associated with unsubstituted pyrazoles.

This technical whitepaper explores the structural rationale, therapeutic applications, and synthetic methodologies surrounding 1-methyl-1H-pyrazol-4-amine derivatives, providing actionable insights for drug development professionals.

Physicochemical Rationale & Causality

The strategic selection of 1-methyl-1H-pyrazol-4-amine over its unsubstituted counterpart (1H-pyrazol-4-amine) is rooted in strict physicochemical causality:

  • Tautomeric Locking & Hinge Binding: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, complicating structure-based drug design (SBDD). N-methylation at the 1-position "locks" the heterocycle. When the 4-amine is coupled to a core scaffold (e.g., a pyrimidine), it acts as a hydrogen-bond donor, while the N2 position of the pyrazole acts as a pure hydrogen-bond acceptor. This bidentate donor-acceptor motif perfectly mimics the interactions required to bind the ATP-binding pocket (hinge region) of numerous kinases[1].

  • Metabolic Stability & Reduced Efflux: Unsubstituted NH-pyrazoles are highly susceptible to rapid Phase II metabolism (glucuronidation) and often exhibit high efflux ratios in Caco-2 permeability assays, limiting oral bioavailability[2]. The introduction of the N-methyl group directly blocks these metabolic conjugation sites and increases lipophilicity just enough to enhance membrane permeability without violating Lipinski’s rules[2].

Pharmacophore_Logic Lead Unoptimized Lead (e.g., NH-Pyrazole or Sulfonamide) ScaffoldHop Bioisosteric Scaffold Hopping Insert 1-methyl-1H-pyrazol-4-amine Lead->ScaffoldHop Structural Optimization Mech1 Tautomeric Locking (N-Methylation) ScaffoldHop->Mech1 Mech2 Hinge Region H-Bonding (Exocyclic NH & N2) ScaffoldHop->Mech2 Mech3 ADME Optimization (Reduced Efflux & Clearance) ScaffoldHop->Mech3 Result Clinical Candidate High Potency & Bioavailability Mech1->Result Mech2->Result Mech3->Result

Diagram 1: Logical workflow of bioisosteric replacement using 1-methyl-1H-pyrazol-4-amine.

Target-Specific Case Studies

Oncology: CDK2 and ERK5 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a critical target for anticancer therapeutics. In a recent drug discovery campaign, researchers utilized a bioisosteric replacement strategy, swapping a problematic phenylsulfonamide moiety for pyrazole-derived groups. The resulting 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated exceptional potency, with leading compounds inhibiting CDK2 at single-digit nanomolar concentrations (Ki = 0.005 µM)[1].

Similarly, in the development of Extracellular signal-regulated kinase 5 (ERK5) inhibitors, early pyrrole carboxamide leads containing NH-pyrazoles suffered from rapid metabolism in mouse liver microsomes and high Caco-2 efflux[2]. Transitioning to a 1-methyl-1H-pyrazol-4-amine derivative yielded a nonbasic pyrazole analogue that maintained low nanomolar ERK5 inhibition while achieving an optimal balance of oral exposure and metabolic stability[2].

Neurodegeneration: LRRK2 Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic target for Parkinson's disease. A major hurdle in LRRK2 inhibitor design is achieving selectivity over off-target kinases like TTK (Monopolar spindle 1 kinase), which can cause severe toxicity. By incorporating a 1-methyl-1H-pyrazol-4-amine moiety into a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine core, developers improved TTK selectivity by greater than 8-fold compared to N-isopropyl analogs, while maintaining potent inhibition of the LRRK2 G2019S mutant (IC50 < 100 nM)[3].

Emerging Targets: Antivirals and Antibiotics

Beyond the human kinome, this scaffold is highly effective in fragment-based drug discovery (FBDD). For instance, 5-(1H-Indol-2-yl)-1-methyl-1H-pyrazol-4-amine was recently identified as a fragment hit for the SARS-CoV-2 Nsp14 N7-methyltransferase, providing a critical non-SAM-like starting point for novel antivirals[4]. Furthermore, the bare 1-methyl-1H-pyrazol-4-amine scaffold has been successfully co-crystallized with Escherichia coli DsbA (EcDsbA), an oxidoreductase target for next-generation antibiotics[5].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative impact of integrating the 1-methyl-1H-pyrazol-4-amine scaffold across various therapeutic targets:

TargetCore Scaffold / Compound ClassPotencyKey Pharmacokinetic / Selectivity BenefitReference
CDK2 4-(1-methyl-1H-pyrazol-4-yl)pyrimidineKi = 0.005 µMOvercame ADME limitations of phenylsulfonamide leads.[1]
ERK5 Pyrrole carboxamide pyrazoleLow nMImproved Caco-2 permeability; eliminated rapid microsomal clearance.[2]
LRRK2 Pyrrolo[2,3-d]pyrimidineIC50 < 100 nM>8-fold improvement in TTK selectivity; maintained brain penetrance.[3]
Nsp14 5-(1H-Indol-2-yl)-pyrazoleFragment HitProvided a non-SAM-like allosteric inhibition starting point.[4]

Synthetic Methodology: The Buchwald-Hartwig Paradigm

The most robust method for appending 1-methyl-1H-pyrazol-4-amine to heteroaryl cores (e.g., pyrimidines or pyrrolopyrimidines) is the Buchwald-Hartwig cross-coupling reaction[1],[3].

Self-Validating Buchwald-Hartwig Amination Protocol

Objective: C-N coupling of an aryl halide with 1-methyl-1H-pyrazol-4-amine.

Rationale for Reagent Selection (Causality):

  • Catalyst & Ligand (Pd2(dba)3 + Xantphos): Pyrazole nitrogens are notorious for chelating palladium, which poisons the catalyst. Xantphos is a bidentate ligand with a wide bite angle that enforces reductive elimination while sterically preventing the pyrazole from forming stable, inactive chelates with the Pd(II) intermediate.

  • Base (Cs2CO3): A mild inorganic base that prevents the degradation of sensitive functional groups while providing sufficient solubility in 1,4-dioxane to drive the deprotonation of the amine.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Atmospheric Control: Seal the flask and subject it to three cycles of vacuum/nitrogen backfill. Causality Check: Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, terminating the catalytic cycle. Strict anaerobic conditions are mandatory.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The mixture will initially appear dark purple/red due to the unactivated Pd2(dba)3.

  • Thermal Activation & Coupling: Heat the reaction to 100–140 °C (via conventional oil bath or microwave irradiation). Self-Validation Check: Within 15 minutes, the solution must transition to a dark yellow/brown color. This visual cue confirms the formation of the active Pd(0)-Xantphos complex and successful oxidative addition.

  • In-Process Control (IPC): After 1 hour, withdraw a 10 µL aliquot under positive nitrogen pressure, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the aryl halide peak constitutes <5% of the total UV area, and the desired product mass [M+H]+ dominates the spectra.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Catalytic_Cycle Start 1. Reagent Assembly Aryl Halide + Pyrazol-4-amine Degas 2. Strict Degassing (Ar/N2) Prevents Pd(0) Oxidation Start->Degas Active 3. Catalyst Activation Pd2(dba)3 + Xantphos -> Pd(0)L2 Degas->Active Coupling 4. Cross-Coupling 140°C, Cs2CO3, 1,4-Dioxane Active->Coupling IPC 5. In-Process Control LC-MS Monitoring (>95% Conversion) Coupling->IPC Isolation 6. Workup & Isolation Celite Filtration & Chromatography IPC->Isolation

Diagram 2: Self-validating Buchwald-Hartwig amination workflow for pyrazole derivatives.

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Source: whiterose.ac.
  • Source: escholarship.
  • Source: acs.
  • Source: rcsb.

Sources

Technical Analysis of Pyrazole-Thiane Conjugates: Cheminformatics and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SMILES string for 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Researchers.

Case Study: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Core Directive & Structural Definition

In the architecture of modern kinase inhibitors and G-protein coupled receptor (GPCR) ligands, the pyrazole core serves as a privileged scaffold due to its ability to participate in hydrogen bonding networks within the ATP-binding pocket. This guide dissects the specific conjugate 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine , a molecule that merges the aromatic stability of a pyrazole with the lipophilic, metabolic modulation of a saturated sulfur heterocycle (thiane).

The SMILES String Derivation

The Simplified Molecular Input Line Entry System (SMILES) for this molecule is constructed by identifying the core pyrazole, the methyl substitution, and the thiane (tetrahydrothiopyran) ring attached via a secondary amine linker.

Canonical SMILES: Cn1cc(NC2CCSCC2)cn1

Structural Decoding:

  • Cn1cc...cn1 : Represents the 1-methyl-1H-pyrazole core. The n1 indicates the nitrogen at position 1 (bearing the methyl group C), and the aromatic ring closure.

  • ...c(N...)c... : Indicates the amine linker attached at position 4 of the pyrazole ring.

  • ...C2CCSCC2 : Represents the thian-3-yl moiety. The 2 labels the connection point (carbon). The path C-C-S-C-C traces the 6-membered ring including the sulfur atom, confirming the thiane structure.

Physicochemical Profile (Predicted)
  • Molecular Weight: ~211.33 g/mol

  • LogP (Consensus): 1.8 – 2.2 (Thiane ring increases lipophilicity compared to piperidine analogs).

  • H-Bond Donors: 1 (Secondary amine).

  • H-Bond Acceptors: 3 (Two pyrazole nitrogens, one thiane sulfur).

  • Rotatable Bonds: 2.

Cheminformatics & Visualization

To understand the topological connectivity, we visualize the parsing of the SMILES string into its functional components.

SMILES_Parse Root 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Pyrazole Scaffold: 1-methyl-1H-pyrazole (Aromatic Core) Root->Pyrazole Linker Linker: Secondary Amine (-NH-) Root->Linker Thiane Substituent: Thian-3-yl (Saturated S-Heterocycle) Root->Thiane SMILES_Frag1 SMILES: Cn1cc(X)cn1 Pyrazole->SMILES_Frag1 Base SMILES_Frag2 SMILES: NC... Linker->SMILES_Frag2 Bridge SMILES_Frag3 SMILES: ...C2CCSCC2 Thiane->SMILES_Frag3 Tail

Figure 1: Hierarchical decomposition of the SMILES string into functional chemical fragments.

Synthetic Methodology: Reductive Amination[1][2][3][4]

The most robust and "self-validating" protocol for synthesizing secondary amines where one partner is a ketone (thian-3-one) and the other is an aromatic amine (1-methyl-1H-pyrazol-4-amine) is Reductive Amination . This approach avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) or the cost of Palladium-catalyzed Buchwald-Hartwig couplings.

Retrosynthetic Analysis
  • Target: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

  • Disconnection: N–C(Thiane) bond.

  • Precursors:

    • Amine: 1-methyl-1H-pyrazol-4-amine (Commercially available or synthesized from 4-nitro-1-methylpyrazole).

    • Ketone: Dihydro-2H-thiopyran-3(4H)-one (Thian-3-one).

Experimental Protocol (Standardized)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the ketone or the pyrazole ring.

Reagents:

  • Amine (1.0 equiv)[1]

  • Ketone (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (N2), dissolve 1-methyl-1H-pyrazol-4-amine (1.0 equiv) and thian-3-one (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and appearance of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Reaction Pathway Diagram

Reaction_Scheme Amine 1-methyl-1H- pyrazol-4-amine Imine Imine Intermediate (Transient) Amine->Imine Condensation Ketone Thian-3-one Ketone->Imine Condensation Product 1-methyl-N-(thian-3-yl)- 1H-pyrazol-4-amine Imine->Product Reduction (Hydride Transfer) Reagents NaBH(OAc)3 DCE, AcOH Reagents->Imine

Figure 2: One-pot reductive amination pathway using mild hydride donors.

Medicinal Chemistry Rationale

Why design this specific conjugate? The integration of the thiane ring offers distinct advantages over its carbon (cyclohexane) or nitrogen (piperidine) analogues.

PropertyThiane (S-Heterocycle)Cyclohexane (Carbocycle)Piperidine (N-Heterocycle)
Lipophilicity (LogP) ModerateHighLow (if basic N is charged)
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)HydroxylationN-Oxidation / Dealkylation
Electronic Effect Sigma-hole interactions (S)InertH-bond donor/acceptor
Conformation Chair (distorted)ChairChair

Strategic Insight: The sulfur atom in the thiane ring can act as a "soft" Lewis base, potentially interacting with specific residues (e.g., Cysteine thiols or aromatic edges) in the target protein pocket via sulfur-pi interactions, which are not possible with a cyclohexane ring. Furthermore, the metabolic oxidation of sulfur to sulfoxide (S=O) or sulfone (O=S=O) can be exploited to create active metabolites or to tune the polarity of the drug candidate during lead optimization [1].

References

  • PubChem. 1-methyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. (General protocols for STAB reductions). Available at: [Link]

  • Beilstein J. Org. Chem. Synthesis of pyrazole-conjugated thioamides and amides.[2] (Context on pyrazole amine reactivity). Available at: [Link]

Sources

Strategic Sourcing Guide: 1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

[1][2][3]

Executive Summary & Compound Identity

Status: Non-Commodity / Custom Synthesis Target As of Q1 2026, 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is not widely available as a stocked catalog item from major global distributors (Sigma-Aldrich, Fisher, VWR).[1][2][3] It is a specialized intermediate, likely utilized in fragment-based drug discovery (FBDD) or as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators).[1][2][3]

Researchers requiring this compound must adopt a "Assemble or Contract" strategy.[1][2][3] This guide provides the technical specifications for procuring the necessary building blocks for in-house synthesis or defining the scope for Contract Research Organizations (CROs).

Chemical Specifications
PropertyDetail
Systematic Name 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine
Common Shorthand N-(Thian-3-yl)aminopyrazole
Molecular Formula C₉H₁₅N₃S
Molecular Weight 197.30 g/mol
Stereochemistry Contains 1 Chiral Center (C3 on thiopyran ring).[1][2][3][4] Synthesis yields a racemate unless chiral separation is specified.[1][2][3]
LogP (Predicted) ~1.2 - 1.5 (Lipophilic, CNS penetrant potential)

Sourcing Strategy: The "Make" Route (In-House Synthesis)

For laboratories with synthetic chemistry capabilities, the most time-efficient and cost-effective method is Reductive Amination .[1][2][3] This approach avoids the high premiums of custom synthesis by utilizing readily available commodity precursors.[1][2][3]

Required Precursors (Bill of Materials)
Fragment A: The Amine Core [1][2][3]
  • Chemical Name: 1-Methyl-1H-pyrazol-4-amine[1][2][3]

  • CAS Number: 69843-13-6 [1][3]

  • Purity Requirement: ≥97% (HPLC)

  • Typical Cost:

    
    50 / gram[1][2][3]
    
  • Primary Vendors:

    • BLD Pharm: Catalog #BD16641[1][2][3]

    • Enamine: Catalog #EN300-19045[1][2][3]

    • Santa Cruz Biotechnology: Catalog #sc-264689[1][2][3]

Fragment B: The Cyclic Ketone
  • Chemical Name: Tetrahydro-2H-thiopyran-3-one (Thian-3-one)[1][2][3]

  • CAS Number: 19090-03-0 [1][2][3][4][5]

  • Purity Requirement: ≥95% (GC) (Note: This ketone can be unstable; store at -20°C).[1][2][3]

  • Typical Cost:

    
    150 / gram (Higher cost due to lower stability/availability).[1][2][3]
    
  • Primary Vendors:

    • ChemScene: Catalog #CS-D0446[1][2][3]

    • Combi-Blocks: Catalog #QA-4821

    • Amadis Chemical: Catalog #A1053064[1][2][3]

Synthesis Workflow (Reductive Amination)

The coupling of Fragment A and Fragment B is a standard reductive amination.[2][3] The protocol below is a generalized industry standard for this heterocyclic class.

  • Imine Formation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and tetrahydro-2H-thiopyran-3-one (1.1 eq) in Dichloroethane (DCE) or Methanol (MeOH).[1][2][3]

  • Activation: Add catalytic Acetic Acid (AcOH) or Ti(OiPr)₄ to promote imine formation.[1][2][3] Stir for 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq). Stir overnight at Room Temperature.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2][3]

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Sourcing Strategy: The "Buy" Route (Custom Synthesis)

If internal synthesis is not feasible, you must outsource to a CRO.[1][2][3] Do not request a "catalog quote"; instead, submit a Request for Proposal (RFP) for Custom Synthesis.[1][2][3]

Recommended CRO Landscape
Vendor TypeRecommended CompaniesLead TimeCost Est. (100mg)
Global Majors (High Reliability) WuXi AppTec, Pharmaron, Charles River4–6 Weeks$2,500+
Catalog-Based Custom (Fast) Enamine, ChemSpace, MolPort3–5 Weeks

2,000
Boutique/Specialty SynInnova, AstaTech4–8 WeeksVariable
Critical RFP Specifications

When contacting these vendors, you must explicitly state the following to avoid receiving a "No Bid":

  • Stereochemistry: "Racemic mixture is acceptable" OR "Enantiopure (R)-isomer required" (Note: Enantiopure requests will triple the cost).

  • Salt Form: "Free base preferred" or "HCl salt acceptable for stability."

  • CAS Reference: Cite the precursor CAS numbers (69843-13-6 + 19090-03-0) to show synthetic feasibility.

Technical Visualization: Sourcing & Synthesis Logic

The following diagram illustrates the decision matrix and chemical assembly logic for procuring this compound.

SourcingStrategyTargetTarget: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amineValidationQC Validation1. 1H-NMR (Confirm Structure)2. Chiral HPLC (Determine ee%)Target->ValidationDecisionInternal Synthesis Capability?RouteMakeRoute A: In-House SynthesisDecision->RouteMakeYesRouteBuyRoute B: Custom Synthesis (CRO)Decision->RouteBuyNoFragAFragment A1-Methyl-1H-pyrazol-4-amine(CAS 69843-13-6)RouteMake->FragAFragBFragment BTetrahydro-2H-thiopyran-3-one(CAS 19090-03-0)RouteMake->FragBRouteBuy->Target4-6 WeeksReactionReductive Amination(NaBH(OAc)3 / DCE)FragA->ReactionFragB->ReactionReaction->Target

Figure 1: Strategic sourcing workflow distinguishing between precursor procurement (Green) and synthesis execution.

Quality Control & Validation Protocols

Upon receipt of the compound (whether synthesized or purchased), the following validation steps are mandatory to ensure data integrity in biological assays.

A. Identity Verification (NMR)[2][3][5]
  • Solvent: DMSO-d₆ or CDCl₃.[1][2][3]

  • Key Diagnostic Signals:

    • Pyrazole-CH: Singlet ~7.5–8.0 ppm.[1][2][3]

    • N-Methyl: Singlet ~3.7–3.8 ppm (3H).[1][2][3]

    • Thian-CH (C3): Multiplet ~3.0–3.5 ppm (1H, methine proton at the linkage).[1][2][3]

    • Thian-CH₂ (C2/C4/C5/C6): Complex multiplets 1.5–2.8 ppm.[1][2][3]

B. Purity & Stability (LC-MS)
  • Column: C18 Reverse Phase.[1][2][3]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1][2][3]

  • Oxidation Risk: The sulfur atom in the thiopyran ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O).[1][2][3]

    • Check: Look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks in the MS trace.[2][3]

    • Storage: Store under Nitrogen/Argon at -20°C to prevent S-oxidation.[1][2][3]

C. Stereochemical Resolution

Since the C3 position of the thiopyran ring is chiral, the synthetic product is a racemate .[1][2][3]

  • Separation: If biological activity differs between enantiomers, use Chiral SFC (Supercritical Fluid Chromatography).[1][2][3]

  • Columns: Chiralpak AD-H or Chiralcel OD-H are standard starting points for amine-heterocycles.[1][2][3]

References

  • PubChem. 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] (Standard protocol reference for synthesis).

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine , a structural motif relevant to kinase inhibitor scaffolds (e.g., JAK/STAT pathway modulators).[1] Unlike the common 4-substituted thiane analogs, the 3-substituted thiane presents unique synthetic challenges due to the lower stability of the corresponding


-keto sulfide precursors (thian-3-one).[1]

This guide prioritizes a Buchwald-Hartwig Cross-Coupling strategy, utilizing commercially available thian-3-amine and 4-bromo-1-methyl-1H-pyrazole.[1] This pathway circumvents the instability associated with thian-3-one and provides a scalable, high-yielding route.[1] A secondary reductive amination protocol is provided for contexts where the ketone precursor is accessible.

Retrosynthetic Analysis

The target molecule features a secondary amine linkage between an electron-rich pyrazole and a saturated sulfur heterocycle.

Retrosynthesis Target Target Molecule 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Disconnection Target->Disconnection C-N Disconnection PyrazolAmine Alt. Precursor C 1-Methyl-1H-pyrazol-4-amine Target->PyrazolAmine Reductive Amination (Route B) ThianOne Alt. Precursor D Thian-3-one (Unstable Beta-Keto Sulfide) Target->ThianOne Bromopyrazole Precursor A 4-Bromo-1-methyl-1H-pyrazole (Electrophile) Disconnection->Bromopyrazole ThianAmine Precursor B Thian-3-amine (Nucleophile) Disconnection->ThianAmine

Figure 1: Retrosynthetic disconnection showing the primary Buchwald-Hartwig path (Solid) and alternative Reductive Amination path (Dotted).

Precursor Sourcing & Preparation

Primary Reagents
ReagentCAS No.RoleNotes
4-Bromo-1-methyl-1H-pyrazole 3438-16-8ElectrophileCommercially available.[1] Stable solid.
Thian-3-amine HCl 117593-38-1NucleophileAvailable from specialized building block suppliers (e.g., BLD Pharm, Enamine).[1] Hygroscopic; store under desiccator.
BrettPhos Pd G3 1470372-59-8CatalystPre-catalyst ensuring rapid activation.[1]
NaOtBu 865-48-5BaseSodium tert-butoxide.[1] Must be anhydrous.
Handling Sulfur Heterocycles

Critical Safety Note: Thiane derivatives are susceptible to oxidation at the sulfur atom, leading to sulfoxides (S=O) and sulfones (O=S=O).

  • Solvents: All solvents (Dioxane, Toluene) must be degassed (sparged with Argon for 15 min) to prevent S-oxidation during heating.[1]

  • Oxidants: Avoid strong oxidants during workup. Do not use bleach to quench glassware.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)[1]

This method is preferred due to the commercial availability of the amine salt and the avoidance of unstable ketone intermediates.

Reaction Scheme

Reaction: 4-Bromo-1-methyl-1H-pyrazole + Thian-3-amine


 Product
Step-by-Step Procedure
  • Preparation of Free Base (Optional but Recommended):

    • Suspend Thian-3-amine hydrochloride (1.0 equiv) in DCM.[1]

    • Wash with saturated aqueous NaHCO₃.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (do not heat above 30°C). Use immediately.

    • Note: The coupling can be performed directly with the HCl salt if an extra equivalent of base is added, but free-basing often improves yields for BrettPhos systems.

  • Coupling Reaction:

    • To a dry reaction vial equipped with a magnetic stir bar, add:

      • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv, e.g., 161 mg, 1.0 mmol)[1]

      • Thian-3-amine (1.2 equiv, 140 mg, 1.2 mmol)[1]

      • NaOtBu (2.5 equiv if using HCl salt; 1.5 equiv if free base).

    • Transfer the vial to a glovebox or cycle vacuum/Argon 3 times.

    • Add BrettPhos Pd G3 (0.02 equiv, 2 mol%).

    • Add anhydrous, degassed 1,4-Dioxane (concentration 0.2 M, ~5 mL).

    • Seal the vial with a Teflon-lined cap.

  • Execution:

    • Heat the block to 90°C for 4–12 hours.

    • Monitor by LC-MS.[1][2] Look for product mass [M+H]⁺ = 212.1.

    • Checkpoint: If conversion is slow, raise temperature to 100°C.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate.[3]

  • Purification:

    • Flash Chromatography: Silica gel. Eluent: 0-10% MeOH in DCM.[1]

    • Note: The amine product is polar. 1% Triethylamine in the eluent may reduce streaking.

Protocol B: Reductive Amination (Alternative)[1]

Use this method only if Thian-3-one is available.[1] Note that Thian-3-one is less stable than Thian-4-one and prone to polymerization or oxidation.[1]

Reagents
  • Amine: 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6).[1]

  • Ketone: Thian-3-one (Tetrahydro-2H-thiopyran-3-one).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB).

Step-by-Step Procedure
  • Imine Formation:

    • In a round-bottom flask, dissolve 1-Methyl-1H-pyrazol-4-amine (1.0 equiv) and Thian-3-one (1.1 equiv) in DCE (Dichloroethane).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT for 16 hours.

    • Observation: Gas evolution (minimal) may occur.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (careful, gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

Analytical Data & Quality Control

Expected Properties
PropertyValue (Predicted)
Molecular Formula C₉H₁₅N₃S
Molecular Weight 211.33 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO.[1]
NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30 (s, 1H, Pyrazole-C3), 7.15 (s, 1H, Pyrazole-C5).[1]
      
    • 
       3.80 (s, 3H, N-Me).[1]
      
    • 
       3.40 (m, 1H, CH-NH).[1]
      
    • 
       2.80–2.50 (m, 4H, S-CH₂).[1]
      
    • 
       2.10–1.60 (m, 4H, Ring-CH₂).[1]
      
  • ¹³C NMR:

    • Expected peaks for Pyrazole carbons (~130, 120 ppm), N-Me (~39 ppm), Thiane CH (~50 ppm), Thiane S-CH₂ (~30-35 ppm).[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Method A) Catalyst poisoning by Sulfur.[1]Ensure Pd loading is sufficient (try 5 mol%). Use a robust precatalyst like BrettPhos G3 or XPhos G3.
Sulfoxide Formation Oxidation during reaction.[4]Strictly degas solvents. Perform reaction under Argon.
Starting Material Remains Incomplete coupling.Switch base to Cs₂CO₃ and solvent to Toluene at 100°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025). "Thian-3-amine Hydrochloride Product Page." BenchChem Building Blocks. Link (Verified availability of CAS 117593-38-1).[1]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Reductive amination protocols for thian-3-one and pyrazole-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of N-(thian-3-yl)-1H-pyrazol-4-amine via reductive amination, tailored for researchers and drug development professionals. This document provides a detailed protocol, explains the rationale behind procedural choices, and offers insights into potential challenges.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] It is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmacologically active compounds. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in a subsequent or concurrent step to yield the target amine.[3]

This application note provides a comprehensive protocol for the reductive amination of thian-3-one with pyrazole-4-amine. This specific transformation is of interest as it combines a saturated sulfur-containing heterocycle (thiane) with an aromatic nitrogen-containing heterocycle (pyrazole), creating a scaffold with potential applications in drug discovery. The pyrazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs.[4][5]

Reaction Overview and Mechanistic Rationale

The overall transformation is the conversion of a ketone and a primary amine to a secondary amine:

Thian-3-one + 1H-Pyrazole-4-amine → N-(thian-3-yl)-1H-pyrazol-4-amine

The reaction is not a simple nucleophilic substitution. Instead, it follows a two-stage pathway that is often performed in a single pot ("direct" reductive amination).[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrazole-4-amine on the electrophilic carbonyl carbon of thian-3-one. This is typically the rate-limiting step and is often catalyzed by a weak acid. The resulting hemiaminal intermediate then dehydrates to form a transient imine, which is in equilibrium with its protonated form, the more electrophilic iminium ion.[6][7]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The success of the reaction hinges on a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[8]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Ketone Thian-3-one (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine, H⁺ (cat.) Amine Pyrazole-4-amine (Primary Amine) Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium ⇌ H⁺ Product N-(thian-3-yl)-1H-pyrazol-4-amine (Secondary Amine) Iminium->Product + [H⁻] (Reducing Agent) inv1 inv2 inv3

Figure 1: General Mechanism of Reductive Amination

Reagent Selection: A Deliberate Choice for Success

The efficiency and selectivity of a reductive amination are critically dependent on the judicious choice of reagents and conditions.

Substrates
  • Thian-3-one: A cyclic aliphatic ketone. Its reactivity is typical for a ketone, making it a suitable electrophile for this reaction.

  • 1H-Pyrazole-4-amine: A primary amine attached to an aromatic pyrazole ring. Pyrazoles are electron-deficient heterocycles, which reduces the basicity and nucleophilicity of the exocyclic amine compared to a simple alkylamine.[4] This property makes the choice of reducing agent particularly important.

The Optimal Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9][10] Its selection is based on several key advantages over other common hydride donors:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This is advantageous because it will not readily reduce the thian-3-one starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate.[8][11] This selectivity minimizes the formation of thian-3-ol as a byproduct.

  • Effectiveness with Weakly Basic Amines: The reaction is particularly successful for amines that are poor nucleophiles, such as pyrazole-4-amine.[12][13]

  • No Strict pH Control: Unlike sodium cyanoborohydride (NaBH₃CN), which requires careful pH control (pH 6-8) to maintain selectivity and is highly toxic, STAB can be used directly without pH adjustment.[8] The acetic acid byproduct generated during the reaction can even serve as a catalyst for imine formation.[12][13]

Reducing Agent Pros Cons Verdict for this Protocol
NaBH(OAc)₃ (STAB) Mild, highly selective for iminium ions[9][12], no strict pH control needed, works well with weak amines[13].Moisture sensitive.Recommended
NaBH₃CN Selective for iminium ions at controlled pH.Highly toxic (cyanide release at low pH), requires careful pH monitoring.Not Recommended
NaBH₄ Inexpensive, powerful.Non-selective; can readily reduce the starting ketone, leading to alcohol byproducts.[10]Not Recommended
H₂/Catalyst (e.g., Pd/C) Economical for large scale, clean.May require pressure, potential for catalyst poisoning by sulfur (from thian-3-one).Not Recommended
Solvent and Catalyst
  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[12][13] It is an aprotic solvent that effectively dissolves the reagents and does not interfere with the reaction. Tetrahydrofuran (THF) is a viable alternative.[9]

  • Catalyst: While STAB can generate its own acidic catalyst, adding a catalytic amount of glacial acetic acid (AcOH) can be beneficial. For ketones, which form imines more slowly than aldehydes, the acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[12][13]

Detailed Experimental Protocol

This protocol outlines a direct (one-pot) reductive amination for the synthesis of N-(thian-3-yl)-1H-pyrazol-4-amine on a 1.0 mmol scale.

Reagent Table
Reagent MW ( g/mol ) Equivalents Amount (1.0 mmol scale) Notes
Thian-3-one116.181.0116 mgLimiting Reagent
1H-Pyrazole-4-amine83.091.0 - 1.183 - 91 mgA slight excess can drive imine formation.
NaBH(OAc)₃ (STAB)211.941.2 - 1.5254 - 318 mgEnsure it is a fine, free-flowing powder.
Acetic Acid (AcOH)60.05~0.1~6 µLOptional, but recommended.
1,2-Dichloroethane (DCE)98.96-5.0 mLAnhydrous grade recommended.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thian-3-one (116 mg, 1.0 mmol) and 1H-pyrazole-4-amine (87 mg, 1.05 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5.0 mL) to the flask.

  • Stirring and Optional Catalyst: Begin stirring the mixture at room temperature (20-25 °C) to form a solution or suspension. If desired, add glacial acetic acid (~6 µL, 0.1 mmol) via microsyringe. Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (275 mg, 1.3 mmol) to the stirring mixture. Note: The addition may cause some effervescence. Ensure the flask is not sealed airtight.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the thian-3-one is consumed (typically 4-12 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) or dichloromethane (DCM) and separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure N-(thian-3-yl)-1H-pyrazol-4-amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Thian-3-one, Pyrazole-4-amine, & DCE to flask B 2. Stir 20-30 min (Optional: Add AcOH) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT (4-12h) Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with EtOAc or DCM E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, HRMS) H->I

Figure 2: Experimental Workflow

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, ensure the STAB is fresh and was handled under anhydrous conditions, as it is moisture-sensitive. A slight excess of the amine (up to 1.2 eq) and a longer initial stirring time before adding the STAB can also improve imine formation.

  • Thian-3-ol Byproduct: The presence of the alcohol byproduct suggests the reducing agent is reducing the ketone. This can happen if the STAB is of poor quality or if a stronger reducing agent was used.

  • Safety: 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The reductive amination of thian-3-one and pyrazole-4-amine is efficiently achieved using sodium triacetoxyborohydride in 1,2-dichloroethane. This protocol offers a reliable and high-yielding pathway to a valuable heterocyclic scaffold. The key to success lies in understanding the reaction mechanism and making informed choices about the reagents, particularly selecting a mild and selective reducing agent that is compatible with the weakly nucleophilic amine substrate. This method avoids the use of highly toxic reagents and stringent pH control, making it a practical and robust procedure for medicinal chemistry and organic synthesis laboratories.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxendale, I. R., & Ley, S. V. (2005). Formation of C–N Bonds by Reductive Amination. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 293-333). Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. [Link]

  • PubChem. (n.d.). 1H-pyrazol-4-amine. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Heterocyclic Communications. (2010). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • ResearchGate. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Preparation of pyrazole-thiane building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Integration of Pyrazole-Thiane Building Blocks in Drug Discovery

In contemporary drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the solubility, target specificity, and clinical success rate of drug candidates. Fusing the highly validated pyrazole pharmacophore with a thiane (tetrahydrothiopyran) ring creates a versatile, three-dimensional building block.

Pyrazoles are a foundational heterocyclic scaffold present in numerous FDA-approved drugs, including celecoxib and sildenafil, offering essential hydrogen-bonding networks and aromatic interactions[1]. However, purely aromatic scaffolds often suffer from poor solubility and off-target toxicity. The incorporation of a thiane ring introduces critical sp3 character, which is highly effective at filling hydrophobic protein cavities, a feature recently exploited in the development of novel mutant-selective EGFR inhibitors[2].

Furthermore, the thiane core can be chemoselectively oxidized to a thiane-1,1-dioxide (sulfone). This transformation significantly alters the molecule's electrostatic surface, lowers lipophilicity (LogP), and blocks metabolic S-oxidation by CYP450 enzymes, thereby improving the overall pharmacokinetic profile[3][4].

Table 1: Physicochemical Profiling of Scaffold Components
PropertyPyrazole CoreThiane CoreThiane-1,1-dioxide Pyrazole Hybrid
Hybridization Predominantly sp2 (Flat)Predominantly sp3 (3D)High sp3 fraction (Fsp3 > 0.5)
LogP Contribution ModerateHigh (Highly Lipophilic)Tunable (Sulfone lowers LogP)
H-Bonding Donor & AcceptorNone (Thioether)Strong Acceptors (Sulfone oxygens)
Metabolic Stability Susceptible to N-alkylationProne to S-oxidation (CYP450)Highly resistant to further oxidation

Synthetic Workflow and Mechanistic Causality

The construction of the pyrazole-thiane fused system relies on a modified Knorr pyrazole synthesis. The workflow begins with the formylation of thian-4-one via a Claisen condensation to generate a reactive


-dicarbonyl equivalent. Subsequent cyclization with hydrazine yields the fused tetrahydrothiopyrano-pyrazole core. The final step involves a chemoselective oxidation of the thioether to the corresponding sulfone.

G Start Thian-4-one (Starting Material) Step1 Claisen Condensation (NaOMe, Ethyl Formate) Start->Step1 Intermediate 3-Formylthian-4-one (Intermediate) Step1->Intermediate Step2 Knorr Cyclization (Hydrazine, EtOH, Reflux) Intermediate->Step2 Product Tetrahydrothiopyrano [4,3-c]pyrazole Step2->Product Oxidation Chemoselective Oxidation (mCPBA, CH2Cl2, 0 °C) Product->Oxidation Final Thiane-1,1-dioxide Pyrazole Building Block Oxidation->Final

Fig 1. Synthetic workflow for thiane-1,1-dioxide pyrazole building blocks.

Experimental Protocols

Protocol 1: Assembly of the Tetrahydrothiopyrano[4,3-c]pyrazole Core

Objective: Synthesize the fused pyrazole-thiane scaffold from commercially available thian-4-one.

Step-by-Step Methodology:

  • Formylation (Claisen Condensation):

    • Suspend sodium methoxide (NaOMe, 1.2 eq) in anhydrous toluene (0.5 M) under an inert argon atmosphere at 0 °C.

    • Causality: NaOMe is selected over stronger bases (e.g., LDA) to prevent unwanted aldol self-condensation of the thian-4-one. Toluene provides a non-polar environment that drives the precipitation of the sodium enolate intermediate, protecting it from degradation.

    • Add ethyl formate (1.5 eq) dropwise, followed by a solution of thian-4-one (1.0 eq) in toluene. Stir at room temperature for 12 hours.

    • Quench with 1N HCl and extract with ethyl acetate to isolate 3-formylthian-4-one.

  • Knorr Cyclization:

    • Dissolve the crude 3-formylthian-4-one in absolute ethanol (0.2 M).

    • Add hydrazine hydrate (1.2 eq) and glacial acetic acid (0.1 eq).

    • Causality: Ethanol is utilized because it forms an azeotrope with the water generated during imine formation, driving the condensation forward. The catalytic acetic acid activates the carbonyl carbon, accelerating the nucleophilic attack by hydrazine.

    • Reflux the mixture for 4 hours. Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the tetrahydrothiopyrano[4,3-c]pyrazole.

Self-Validating Checkpoint: Perform


H NMR (DMSO-

). The successful formation of the pyrazole ring is validated by the disappearance of the formyl proton signal (

9.5 ppm) and the appearance of a distinct pyrazole aromatic singlet at

7.4 ppm.
Protocol 2: Chemoselective Oxidation to Thiane-1,1-Dioxide

Objective: Oxidize the thioether to a sulfone without causing N-oxidation of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the tetrahydrothiopyrano[4,3-c]pyrazole (1.0 eq) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    , 0.1 M) and cool strictly to 0 °C using an ice bath.
  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) portion-wise over 30 minutes.

    • Causality: The stoichiometry (2.2 eq) ensures complete conversion past the sulfoxide intermediate to the sulfone. Strict temperature control at 0 °C is mandatory; the sulfur atom is highly nucleophilic and oxidizes rapidly, but elevated temperatures will lead to the N-oxidation of the electron-rich pyrazole nitrogen, destroying the pharmacophore[3].

  • Quenching & Workup: Stir for 2 hours at 0 °C. Quench the reaction with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize unreacted mCPBA. Wash the organic layer with saturated aqueous NaHCO
    
    
    to remove meta-chlorobenzoic acid byproducts.
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure thiane-1,1-dioxide pyrazole building block.
    

Self-Validating Checkpoint: Analyze via LC-MS. The target compound will display an


 mass shift of exactly +32 Da relative to the starting material. In 

H NMR, the methylene protons adjacent to the sulfur atom will exhibit a significant downfield shift (

0.6–0.8 ppm) due to the strong electron-withdrawing nature of the newly formed sulfone group.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene National Institutes of Health (PMC) URL:[Link]

  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies Bioorganic Chemistry (via ResearchGate) URL:[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Società Chimica Italiana URL:[Link]

  • thiane 1,1-dioxide - ZINC15 Docking.org URL:[Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans Royal Society of Chemistry URL:[Link]

Sources

Application Note: Using 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the synthesis, characterization, and downstream utilization of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine (referred to herein as Compound A ).

In the landscape of kinase inhibitor design, the aminopyrazole scaffold is a "privileged structure," serving as a critical hinge-binding motif in approved drugs like Ruxolitinib (JAK1/2) and Tozasertib (Aurora kinase). While cyclopentyl and piperidinyl substituents are common, the thian-3-yl (tetrahydrothiopyran) ring offers unique physicochemical advantages:

  • Metabolic Switching: The sulfur atom provides a specific site for metabolic oxidation to sulfoxides or sulfones, allowing medicinal chemists to tune polarity and solubility without altering the carbon skeleton.

  • Hydrophobic Filling: The thiane ring mimics the chair conformation of cyclohexane but with altered lipophilicity (LogP) and van der Waals radii, potentially improving shape complementarity in the ATP-binding pocket (specifically the ribose-binding or solvent-exposed regions).

This guide provides a validated protocol for synthesizing Compound A via reductive amination and demonstrates its application in constructing a Janus Kinase (JAK) inhibitor core.

Chemical Synthesis Protocol

Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

The most robust route to Compound A is the reductive amination of thian-3-one with 1-methyl-1H-pyrazol-4-amine . This method avoids the use of transition metal catalysts, reducing the risk of residual heavy metals in the final intermediate.

Reagents & Materials
  • Amine: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Ketone: Thian-3-one (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Complexation (0 min - 30 min):

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCE (40 mL).

    • Add Thian-3-one (11 mmol) followed by Acetic Acid (10 mmol).

    • Expert Insight: Stir at room temperature for 30 minutes. This pre-incubation allows the formation of the imine/iminium intermediate. Do not add the reductant immediately; premature addition can lead to direct reduction of the ketone to the alcohol.

  • Reduction (30 min - 12 h):

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (15 mmol) portion-wise over 10 minutes. (Caution: Mild gas evolution).

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Monitoring: Check reaction progress via LC-MS. The imine intermediate should disappear, and the product mass [M+H]⁺ = 212.1 should dominate.

  • Workup & Purification:

    • Quench the reaction by slowly adding saturated NaHCO₃ (50 mL) until pH ~8.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: 0-5% MeOH in DCM.

      • Note: The thiane sulfur is susceptible to oxidation.[1] Avoid using peroxide-containing ether or prolonged exposure to air on silica.

Validation Criteria
  • Appearance: Off-white to pale yellow solid.

  • Yield: Expected range 65–80%.

  • ¹H NMR (DMSO-d₆): Look for the pyrazole C3/C5 protons (singlets/doublets ~7.0-7.8 ppm) and the distinct multiplet of the thiane C3-H (~3.5 ppm) adjacent to the amine.

Downstream Application: Kinase Core Coupling

Compound A acts as a nucleophile to displace halides on kinase scaffolds. The following protocol demonstrates coupling to 2,4-dichloropyrimidine , a standard core for JAK/CDK inhibitors.

Reaction Scheme Logic

SynthesisWorkflow cluster_conditions Critical Control Points Start1 1-methyl-1H-pyrazol-4-amine (Nucleophile) Intermediate Compound A (Secondary Amine) Start1->Intermediate Reductive Amination (STAB, AcOH) Start2 Thian-3-one (Electrophile) Start2->Intermediate Final Final Inhibitor Precursor (Substituted Pyrimidine) Intermediate->Final SnAr Coupling (DIPEA, n-BuOH, 100°C) Core 2,4-Dichloropyrimidine (Kinase Scaffold) Core->Final Warning1 Avoid Sulfur Oxidation (No peroxides) Warning2 Regioselectivity (C4 vs C2 on Pyrimidine)

Figure 1: Synthetic workflow from raw materials to kinase inhibitor precursor.

Protocol: Nucleophilic Aromatic Substitution (SnAr)
  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or DMA (Dimethylacetamide).

  • Addition: Add Compound A (1.0 equiv) and DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

    • Regioselectivity Note: The C4 position of the pyrimidine is more electrophilic than C2. At 1.0 equiv and lower temperatures, substitution occurs primarily at C4.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Isolation: Cool to RT. If using n-Butanol, the product often precipitates upon cooling or addition of water. Filter and wash with water/ethanol.

Structural Biology & Mechanism of Action

Understanding whyCompound A is effective requires visualizing its interaction within the ATP-binding pocket.

Binding Mode Analysis
  • Hinge Region: The pyrazole N2 (with the methyl group on N1) typically accepts a hydrogen bond from the hinge region backbone (e.g., Glu/Leu residues in JAKs). The exocyclic amine (NH) acts as a donor to the hinge.

  • Hydrophobic Pocket: The thian-3-yl group projects into the ribose-binding pocket or the solvent-exposed front, depending on the exact linkage.

  • Sulfur Interaction: The sulfur atom in the thiane ring can engage in "Sigma-hole" interactions or weak H-bonds with backbone carbonyls, a feature distinct from all-carbon cyclohexyl analogs.

BindingInteraction Hinge Kinase Hinge Region (Glu/Leu Backbone) Pyrazole 1-methyl-1H-pyrazol-4-amine (Head Group) Hinge->Pyrazole H-Bond (Acceptor) Pocket Hydrophobic Pocket (Ribose/Solvent Front) Linker NH Linker (H-Bond Donor) Linker->Hinge H-Bond (Donor) Thiane Thian-3-yl Ring (Tail Group) Thiane->Pocket Van der Waals / Shape Complementarity Sulfur Sulfur Atom (Metabolic Handle) Thiane->Sulfur

Figure 2: Conceptual binding mode of the aminopyrazole-thiane scaffold in the ATP pocket.

Quantitative Data & QC Specifications

To ensure reproducibility, synthesized batches of Compound A must meet the following specifications before being used in library synthesis.

ParameterSpecificationAnalytical MethodRationale
Purity >95%HPLC (UV @ 254 nm)Impurities compete in SnAr coupling.
Identity [M+H]⁺ = 212.1 ± 0.1LC-MS (ESI+)Confirms molecular weight.
Residual Solvent < 5000 ppm (DCE)¹H NMR / GCDCE is toxic and can poison biological assays.
Sulfoxide Content < 1%¹H NMROxidation changes potency and solubility.
Appearance White/Pale Yellow SolidVisualDarkening indicates amine oxidation/decomposition.

References

  • Vertex Pharmaceuticals. (2010). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).

    • Context: Establishes the aminopyrazole scaffold as a valid
  • BenchChem. (2025).[2] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.

    • Context: Provides general synthesis strategies for aminopyrazole deriv
  • AstraZeneca. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

    • Context: Discusses bioisosteric replacements (thiazole/thiane/pyrazole) in JAK2 inhibitors.
  • Journal of Medicinal Chemistry. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. ACS Publications.

    • Context: Demonstrates the optimization of pyrazole-amine linkers in clinical candid
  • Sigma-Aldrich. (2025). Product Specification: N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine.

    • Context: Reference for commercially available analogs and handling safety.

Sources

Reaction mechanism for N-alkylation of 1-methyl-4-aminopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Selective N-Alkylation of 1-Methyl-4-aminopyrazole: Mechanistic Insights and Optimized Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Target Significance

1-Methyl-1H-pyrazol-4-amine (commonly known as 1-methyl-4-aminopyrazole) is a privileged pharmacophore and a critical building block in the synthesis of numerous targeted therapeutics, including CDK2 inhibitors, Focal Adhesion Kinase (FAK) inhibitors, and Menin-MLL interaction inhibitors[1][2][3]. Functionalization of the exocyclic C4-primary amine via N-alkylation is a routine yet challenging transformation in medicinal chemistry.

The primary synthetic hurdle is achieving strict regioselectivity and preventing over-alkylation (dialkylation), which drastically reduces the yield of the desired secondary amine. This application note details the mechanistic causality behind different alkylation strategies and provides self-validating protocols for achieving high-yielding, selective mono-N-alkylation.

Mechanistic Causality: vs. Reductive Amination

When designing an N-alkylation workflow for 1-methyl-4-aminopyrazole, chemists typically choose between direct nucleophilic substitution (


) and reductive amination. The choice is dictated by the electronic and steric nature of the intermediates.

Pathway A: Direct Alkylation (


 Mechanism) 
The exocyclic primary amine at the C4 position is highly nucleophilic. When reacted with an alkyl halide in the presence of a base, the amine attacks the electrophilic carbon.
  • Causality of Over-alkylation: Once the first alkyl group is installed, the resulting secondary amine experiences an inductive electron-donating effect from the new alkyl chain. This increases the electron density on the nitrogen, making the mono-alkylated product more nucleophilic than the starting primary amine. Consequently, the reaction rapidly proceeds to dialkylation unless strict stoichiometric control, bulky electrophiles, or continuous low temperatures are employed.

Pathway B: Reductive Amination Reductive amination circumvents the over-alkylation paradox. The primary amine reacts with an aldehyde or ketone to form a hemiaminal, which dehydrates to form an imine (or iminium ion). A mild reducing agent, typically sodium triacetoxyborohydride (


), selectively reduces the imine to the secondary amine[2][4].
  • Causality of Selectivity: The resulting secondary amine cannot readily form a stable imine with a second equivalent of the carbonyl compound. Furthermore,

    
     is a mild hydride donor that reduces imines much faster than aldehydes, preserving the electrophile. This naturally halts the reaction at the mono-alkylated stage, ensuring near-perfect selectivity.
    

Quantitative Data: Strategy Comparison

To guide experimental design, the following table summarizes the typical outcomes and optimal conditions for both strategies based on empirical medicinal chemistry data.

Alkylation StrategyReagents & CatalystsTypical Mono-Alkylation YieldDialkylation RiskBest Use Case
Reductive Amination Aldehyde/Ketone,

, DCE/DCM
75% - 95%Very Low (<2%)Primary method for synthesizing secondary amines; strict mono-alkylation required.
Direct Alkylation (

)
Alkyl Halide,

/

, DMF
40% - 60%High (20% - 40%)When the corresponding aldehyde/ketone is unavailable, or for synthesizing tertiary amines.
Direct Alkylation (Bulky) Branched Alkyl Halide, DIPEA, MeCN60% - 80%Moderate (~10%)Installing sterically hindered alkyl groups (e.g., isopropyl, cyclopentyl).

Workflow and Mechanistic Visualizations

DecisionTree Start Target: N-Alkylated 1-Methyl-4-aminopyrazole Q1 Is strict mono-alkylation required? Start->Q1 RedAm Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Q1->RedAm Yes DirAlk Direct SN2 Alkylation (Alkyl Halide + Base) Q1->DirAlk No / Dialkylation OK Mono Mono-alkylated Product (High Yield) RedAm->Mono Highly Selective Mix Mixture of Mono- & Di-alkylated Products DirAlk->Mix Prone to Over-alkylation

Caption: Decision tree for selecting the optimal N-alkylation strategy based on selectivity requirements.

Mechanism A 1-Methyl-4-aminopyrazole + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Ion (- H2O) B->C Dehydration D Mono-alkylated Amine (Reduction via NaBH(OAc)3) C->D Hydride Transfer

Caption: Mechanistic pathway of reductive amination highlighting the imine intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the chemist can verify the mechanistic progression of the reaction in real-time.

Protocol A: Highly Selective Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (


) due to its mild nature, which prevents the premature reduction of the aldehyde/ketone prior to imine formation[2].

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 equiv, e.g., 1.0 mmol, 97 mg)

  • Aldehyde or Ketone (1.1 equiv for aldehydes; 1.5 equiv for ketones)

  • 
     (1.5 - 2.0 equiv)
    
  • Glacial Acetic Acid (0.1 - 0.5 equiv, optional, to catalyze imine formation)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert atmosphere (

    
     or Argon), dissolve 1-methyl-1H-pyrazol-4-amine in anhydrous DCE. Add the carbonyl compound and glacial acetic acid.
    
  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check (IPC 1): Analyze an aliquot via LC-MS. You should observe the disappearance of the starting mass (

      
      ) and the appearance of the imine intermediate mass.
      
  • Reduction: Cool the reaction to 0 °C using an ice bath. Add

    
     portion-wise over 10 minutes to control the mild exotherm and minimize hydrogen gas evolution.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–16 hours[2][4].

    • Self-Validation Check (IPC 2): Perform TLC analysis (Eluent: 5-10% MeOH in DCM). The secondary amine product will typically have a higher

      
       than the highly polar primary amine. Ninhydrin stain will show a distinct color change (primary amines often stain purple/pink, while secondary amines stain yellow/brown).
      
  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Direct Alkylation (Stoichiometry-Controlled)

Use this protocol only when the corresponding carbonyl compound is unavailable, or when synthesizing a tertiary amine.

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Alkyl Halide (0.95 equiv - limiting reagent to prevent dialkylation)

  • 
     or 
    
    
    
    (2.0 equiv)
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend 1-methyl-1H-pyrazol-4-amine and the inorganic base in anhydrous DMF. Cool the suspension to 0 °C.

  • Electrophile Addition: Dissolve the alkyl halide in a small volume of DMF and add it dropwise to the suspension over 30 minutes using a syringe pump.

    • Causality: Slow addition keeps the concentration of the electrophile low, favoring the reaction with the more abundant primary amine rather than the newly formed, highly nucleophilic secondary amine.

  • Stirring: Stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Self-Validation Check (IPC 1): Monitor via LC-MS. Stop the reaction immediately when the dialkylated mass begins to appear, even if some primary amine remains.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water (5x) to remove the DMF and inorganic salts. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Careful chromatographic separation is required to isolate the mono-alkylated product from the unreacted starting material and the dialkylated byproduct.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH).
  • Exo-aza spiro inhibitors of menin-MLL interaction (US11396517B1). Google Patents.
  • Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor. DOI.org.
  • Substituted Heteroaryl Compounds and Methods of Use (EP3312164B1). European Patent Office.

Sources

Protocol for Nucleophilic Substitution on Thiane Rings: Mechanisms, Activation Strategies, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The thiane ring, a six-membered saturated sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Functionalization of this ring system via nucleophilic substitution is a critical strategy for analogue synthesis and the development of novel molecular entities. However, the inherent chemical stability and lack of electrophilic sites on the saturated carbon framework of thiane render it unreactive towards direct nucleophilic attack. This guide provides a comprehensive overview of the core principles, activation strategies, and detailed experimental protocols required to achieve nucleophilic substitution on the thiane ring. The primary focus is on activation through the sulfur atom, with an in-depth exploration of the Pummerer rearrangement as a robust and versatile method for introducing functionality alpha to the heteroatom. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for sulfur-containing heterocycles.

Introduction: The Challenge and Opportunity of Thiane Functionalization

The thiane moiety is a recurring structural motif in a variety of biologically active compounds and functional materials. Its conformational flexibility and the ability of the sulfur atom to engage in various non-covalent interactions make it an attractive component for molecular design. The targeted modification of the thiane ring through the introduction of new substituents allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.

The primary challenge in the chemical modification of thiane lies in its inherent lack of reactivity. As a saturated heterocycle, it lacks the electrophilic centers necessary for attack by a nucleophile. Unlike haloalkanes or tosylates, where a leaving group is appended to an sp³-hybridized carbon, the C-H bonds of the thiane ring are strong and non-polar, precluding direct displacement.[1][2] Therefore, successful nucleophilic substitution strategies require a preliminary "activation" of the ring, transforming a typically inert position into an electrophilic site amenable to attack. This guide focuses on the most prevalent and effective method for achieving this: activation via the sulfur atom itself.

Core Directive: Activation via the Sulfur Atom

The lone pairs of electrons on the sulfur atom provide a chemical handle for activating the adjacent α-carbons. By targeting the sulfur, we can transiently generate a highly electrophilic intermediate, which then becomes the site of nucleophilic attack. The most powerful and widely used strategy to accomplish this is the Pummerer rearrangement.

The Pummerer Rearrangement: A Gateway to α-Functionalization

The Pummerer rearrangement is a classic organic reaction that transforms a sulfoxide into an α-acyloxy thioether.[3] For the thiane ring system, this reaction is invaluable. It involves the oxidation of the thiane sulfur to a sulfoxide, followed by treatment with an anhydride (most commonly acetic anhydride) to generate an electrophilic α-carbon.

Causality of the Mechanism:

The reaction is not a direct substitution but a sequence of activation, elimination, and addition.

  • Activation/Acylation: The reaction initiates with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride. This converts the hydroxyl-like oxygen of the sulfoxide into a good leaving group (acetate).

  • Elimination & Ylide Formation: An acetate anion, generated in the first step, acts as a base to deprotonate a carbon alpha to the newly formed acetoxysulfonium ion. This elimination step generates a sulfur ylide.

  • Generation of the Thial Electrophile: The ylide rapidly rearranges, eliminating acetic acid to form a highly reactive and electrophilic sulfenium ion, also known as a thial cation.[3] This transient intermediate is the key to the substitution.

  • Nucleophilic Attack: The thial cation is immediately trapped by a nucleophile present in the reaction mixture. In a standard Pummerer reaction, the acetate ion acts as the nucleophile, attacking the α-carbon to yield the final α-acetoxy thiane product.[3]

The stereochemical outcome of the Pummerer reaction on conformationally fixed thiane systems, such as thiadecalins, can be highly stereoselective, offering a degree of control over the final product's geometry.[4]

Pummerer_Mechanism Pummerer Rearrangement Mechanism on Thiane ThianeSO Thiane S-Oxide Acetoxysulfonium Acetoxysulfonium Intermediate ThianeSO->Acetoxysulfonium + Ac₂O - AcO⁻ Ac2O Acetic Anhydride (Ac₂O) Ylide Sulfur Ylide Acetoxysulfonium->Ylide + AcO⁻ (Deprotonation) Thial Thial (Sulfenium) Cation Ylide->Thial - AcOH Product α-Acetoxy Thiane Thial->Product + AcO⁻ (Nucleophilic Attack) AcOH Acetic Acid (AcOH)

Caption: Workflow of the Pummerer rearrangement on a thiane S-oxide.

Experimental Protocols

The following protocols provide a two-stage process for the α-acetoxylation of a thiane ring. The first step is the necessary oxidation of the sulfide to the sulfoxide, and the second is the Pummerer rearrangement itself.

Protocol 1: Synthesis of Thiane 1-Oxide (Activation Precursor)

This protocol describes the controlled oxidation of thiane to its corresponding sulfoxide.

Materials:

  • Thiane

  • Methanol (MeOH)

  • Deionized Water

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiane (1.0 eq) in a 1:1 mixture of methanol and deionized water.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add sodium periodate (NaIO₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (sodium iodate) will be observed.

  • Workup: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield thiane 1-oxide as a crude product.

  • Purification: The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: α-Acetoxylation of Thiane via Pummerer Rearrangement

This protocol details the conversion of thiane 1-oxide to 2-acetoxythiane.

Materials:

  • Thiane 1-Oxide (from Protocol 1)

  • Acetic Anhydride (Ac₂O)

  • Sodium Acetate (NaOAc, optional, as a base)

  • Toluene or Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere setup

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry, oven-baked round-bottom flask under a nitrogen atmosphere, add thiane 1-oxide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (or DCM) to dissolve the sulfoxide, followed by acetic anhydride (3.0-5.0 eq). For some substrates, adding a mild base like sodium acetate (0.1 eq) can be beneficial.

  • Heating: Heat the reaction mixture to 80-110 °C (reflux for toluene) and monitor the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude 2-acetoxythiane can be purified by flash column chromatography on silica gel.

Experimental_Workflow Synthetic Workflow for α-Acetoxylation cluster_protocol1 Protocol 1: Oxidation cluster_protocol2 Protocol 2: Pummerer Rearrangement start1 Thiane step1_1 Dissolve in MeOH/H₂O start1->step1_1 step1_2 Add NaIO₄ at 0 °C step1_1->step1_2 step1_3 Stir 12-16h at RT step1_2->step1_3 step1_4 Workup & Extraction step1_3->step1_4 end1 Thiane 1-Oxide step1_4->end1 start2 Thiane 1-Oxide step2_1 Dissolve in Toluene start2->step2_1 step2_2 Add Ac₂O step2_1->step2_2 step2_3 Heat to 80-110 °C step2_2->step2_3 step2_4 Quench & Extract step2_3->step2_4 end2 2-Acetoxythiane step2_4->end2

Caption: Step-by-step workflow from thiane to 2-acetoxythiane.

Data Summary and Considerations

The newly installed α-acetoxy group is now a competent leaving group, opening the door for classical S_N1 or S_N2 type substitutions with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to achieve diverse C-N, C-S, and C-C bond formations.

ParameterConditionRationale / Notes
Activating Agent Acetic Anhydride (Ac₂O)Most common and cost-effective. Trifluoroacetic anhydride (TFAA) can be used for more resistant substrates, often allowing for lower reaction temperatures.[5]
Solvent Toluene, DichloromethaneAprotic solvents are standard. The choice may depend on the required reaction temperature.
Temperature 80-140 °CSufficient thermal energy is typically required to drive the elimination step to form the thial intermediate.
Additives Acid Scavengers (e.g., DCC, 2,6-lutidine)In some cases, the acetic acid byproduct can lead to side reactions. A non-nucleophilic base can improve yields and stereoselectivity.[4]
Nucleophile Acetate (from Ac₂O)In the standard reaction, acetate is the nucleophile. Other nucleophiles can be added to trap the thial intermediate in an intermolecular fashion.

Troubleshooting:

  • Low Yield: May indicate incomplete oxidation in the first step or decomposition of the thial intermediate. Ensure anhydrous conditions and consider adding an acid scavenger.

  • Side Products: Elimination to form a dihydrothiopyran or ring-contraction products can sometimes occur, especially with highly substituted or strained systems.[6] Modifying the temperature or activating agent may mitigate these pathways.

Conclusion

Direct nucleophilic substitution on the saturated thiane ring is not a feasible transformation. However, by leveraging the reactivity of the sulfur atom, the ring can be effectively activated. The Pummerer rearrangement of thiane 1-oxides stands as a premier and reliable protocol for introducing an α-acyloxy group, which serves as a versatile handle for subsequent nucleophilic displacement reactions. This two-step sequence—oxidation followed by rearrangement—transforms an inert C-H bond into a functionalizable position, providing a critical pathway for the synthesis and diversification of complex molecules containing the thiane scaffold. Mastery of this protocol enables researchers to unlock the full synthetic potential of this important heterocyclic system.

References

  • Jiang, B., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. Available at: [Link]

  • Semantic Scholar. (2020). Recent synthesis of thietanes. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for synthesis of thietanes from thiiranes through nucleophilic ring expansion. Available at: [Link]

  • Jankowski, K., & Couturier, D. (2006). Intermolecular Stereoselective Pummerer Reactions of 4-(p-Chlorophenyl)thiane 1-Oxides and trans-1-Thiadecalin 1-Oxides and 2-Thiadecalin 2-Oxides with Acetic Anhydride. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]

  • Smith, K., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Giles, R. G., et al. (1986). Pummerer rearrangements using chlorotrimethylsilane. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Unacademy. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Graham, K. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Jordan, F., et al. (1983). Kinetics and mechanism of the reversible ring-opening of thiamine and related thiazolium ions in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of polar, sulfur-containing heterocyclic amines. The synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine—typically achieved via the reductive amination of 1-methyl-1H-pyrazol-4-amine with thian-3-one[1]—generates a complex crude mixture.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you isolate your target secondary amine from unreacted primary amines, neutral byproducts, and oxidized sulfur species.

Purification Logic & Workflow

To achieve high purity, we must exploit the distinct physicochemical properties of the mixture's components. The workflow below utilizes covalent scavenging to remove primary amines, followed by an acid-base extraction to remove neutral organics, and concludes with deactivated silica gel chromatography[2][3].

PurificationWorkflow Crude Crude Reaction Mixture Scavenger Aldehyde Resin Treatment Crude->Scavenger Filtration Filtration (Discard Resin) Scavenger->Filtration AcidExt Acidic Extraction (1M HCl) Filtration->AcidExt Org1 Organic Phase (Discard) AcidExt->Org1 Aq1 Aqueous Phase (Retain) AcidExt->Aq1 Basify Basification & Extraction Aq1->Basify Org2 Organic Phase (Retain) Basify->Org2 Chroma Flash Chromatography Org2->Chroma Pure Pure Target Secondary Amine Chroma->Pure

Reductive amination purification workflow utilizing scavenger resins and acid-base extraction.

Core Methodologies: Step-by-Step Protocols

Every protocol below is designed as a self-validating system. By confirming specific physical states (e.g., pH shifts, resin binding), you ensure the success of the subsequent step.

Protocol 1: Covalent Scavenging of Primary Amines

Reductive amination often leaves residual primary amine (1-methyl-1H-pyrazol-4-amine) which co-elutes with the secondary amine product. We utilize an aldehyde-functionalized polystyrene resin to selectively covalently bind the primary amine[4].

  • Dissolution: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3.0 equivalents of polystyrene-benzaldehyde resin (loading typically ~1.2 mmol/g) relative to the estimated unreacted primary amine.

  • Incubation: Stir gently at room temperature for 6–8 hours. Causality: The primary amine reacts with the resin-bound aldehydes to form stable covalent imines. The secondary amine target cannot form a stable imine and remains in solution[4].

  • Filtration: Filter the suspension through a sintered glass frit. Wash the resin cake with 3 column volumes of DCM.

  • Self-Validation Check: Spot the filtrate on a TLC plate alongside a primary amine standard. The primary amine spot should be completely absent.

Protocol 2: Acid-Base Extraction

This step removes neutral byproducts, such as unreacted thian-3-one or the over-reduced thian-3-ol[3].

  • Acidification: Transfer the DCM filtrate to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Causality: The basic pyrazole and secondary amine nitrogens protonate, forming highly polar hydrochloride salts that migrate into the aqueous layer. Neutral byproducts remain in the DCM.

  • Validation & Discard: Check the pH of the aqueous layer (must be < 2). Discard the DCM layer. Wash the aqueous layer once more with fresh DCM to ensure complete removal of neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10 (verify with pH paper). The aqueous layer will turn cloudy as the freebase amine precipitates/oils out.

  • Extraction: Extract the basified aqueous phase with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Deactivated Silica Gel Chromatography
  • Column Preparation: Prepare a slurry of silica gel in 95:5 DCM:MeOH containing 1% v/v Triethylamine (Et₃N) [2].

  • Deactivation: Pack the column and flush with 2 column volumes of the Et₃N-spiked solvent. Causality: Unmodified silica contains acidic silanol groups that hydrogen-bond and reversibly protonate basic pyrazoles, causing severe streaking. Et₃N neutralizes these sites, ensuring sharp elution bands[2].

  • Elution: Load the concentrated freebase product. Elute using a gradient from 95:5 to 90:10 DCM:MeOH (maintaining 1% Et₃N throughout).

Troubleshooting Guides & FAQs

Q: Why is my product streaking severely on normal-phase TLC and column chromatography? A: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is highly polar and contains two basic nitrogen centers. When run on standard, untreated silica gel, the basic nitrogens interact strongly with the acidic silanol groups on the silica surface. This continuous acid-base interaction causes the compound to drag or "streak" across the plate. Solution: You must deactivate the silica. Add 1–5% triethylamine (Et₃N) or aqueous ammonia to your mobile phase to cap the acidic silanols[2]. Alternatively, switch to an amine-functionalized stationary phase (e.g., KP-NH silica).

Q: I am observing a persistent +16 Da mass peak in my LC-MS. What is this impurity and how do I prevent it? A: This is a sulfoxide byproduct (target mass + 16 Da). The sulfur atom within the thiane ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen or trace peroxides in aging solvents[5]. Solution: To prevent this, degas your reaction and extraction solvents by sparging with nitrogen, and store the final product under an inert atmosphere. If the sulfoxide has already formed, it cannot be easily removed by standard extraction. However, because the sulfoxide is significantly more polar than the target sulfide, it can be cleanly separated using reverse-phase (C18) chromatography.

Q: Can I use standard acid chlorides to scavenge the primary amine instead of an aldehyde resin? A: It is not recommended. While polymer-supported acid chlorides or isocyanates are excellent scavengers, they are highly electrophilic and show poor selectivity between primary and secondary amines. They will likely acylate and destroy your target secondary amine product. Aldehyde resins are strictly selective for primary amines because secondary amines cannot form stable imines[4].

Quantitative Analytical Data Summary

Use the following reference data to track the components of your crude mixture during the purification workflow.

ComponentRole / OriginLC-MS [M+H]⁺TLC R_f (9:1 DCM:MeOH + 1% Et₃N)Removal Strategy
1-methyl-1H-pyrazol-4-amine Starting Material98.10.15Aldehyde Scavenger Resin
Thian-3-one Starting Material117.00.85Acid-Base Extraction (Organic Phase)
Thian-3-ol Reduced Byproduct119.00.60Acid-Base Extraction (Organic Phase)
Target Product Secondary Amine198.10.45N/A (Isolated via Chromatography)
Target Sulfoxide Oxidized Byproduct214.10.20Reverse-Phase Chromatography
References
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLWjji-4Z_JqY8HJNES8bq2zm3CmRCLqIPQPxI_xBABy6BrkoQQLKTqaTT8NDLKyIEmFQ5r537GSk16RJWwV_prmEIkxkZC92vAJymJhCF2SCPWpgwBKheiaBOY59oEn6w_w2R2SNrytrUcjG-6o0ASbe2OkwxuFOcYQgIDhDFdlWGavlWb95F0CdU_mexskS2RgougmLaKFn35Q8FoC8dzhIGMDG7usU6zEeLEMHlLPc=]
  • ORGANOPHOSPHORUS-CATALYZED REDUCTIVE FUNCTIONALIZATION OF NITROCOMPOUNDS VIA P(III)/P(V) REDOX COUPLE, DSpace@MIT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFighlMrCaT5DqLrC7uQxKYFNCGQ33zpLVD5JiCNBNoCsqlS--vT1y-T6Xu-BXmiFDn6-kMscQB1WjNzvfxavE4OFn_Re6H95oUyTgEQJd1XHhGHM3bCPkSn0rt-dPwujnUbEpaI4UjlXkJ9U9y7DDNEbEu7Z-CkdZ-ShQSa078jsIzmQpSfaY7fQS-U_JCpwQDixjv9MzNjq5w9V8P9HuX1SQ2Gw5RVbHHraDmIzA=]
  • Identifying and removing byproducts in pyrazole synthesis, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8xu5awL2Yh5qv3W9_-AQVw5CP-UjktAEvv2vzdjmY5jGwwwgVIG6iaQcBPC9cDJ6whFi39-NdERlwgv7_rNJabnVQlc_i6MpV-T3qKGmQLjJPFwIkgUm-artNjDZqizhnE3taQNMZQyAtalfb9gxy-5e2Pv7pCcn1wARC1hvLRX-HZe1KRwqUj-8MSKU0JYF3Qz4x6uA=]
  • Covalent Scavengers for Primary and Secondary Amines, Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhgfPj299KxYjejPXB_X7x4RAWaHqnWTBFi1c9G7c052CMoiFXX1a0RhNcyoGB8MqLyONjFusxgHE1Q_EBG2XUAj5Dhfjub-bHbxRkG0di230vMDiuA447TUtI0ifOG3APKzecsEEk25fyICmvxY4DoUwvSa1HEHMGaNS3hdmClNR2JCh1ZSE=]
  • Synthesis of cyclic alpha-diazo-beta-keto sulfoxides in batch and continuous flow, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5IMOXZRlc-v1rkOZ-i8oL6pumSYq24usa7Qa7vSRzB8ZpRz3fbzZaZmfqrNe3AoBtDG5v4ZHEb_kKhtWShTNBA1i0_4Tzdky9HQfAc9A_mUQy8elcBC60ckGxnTbfjCsRBNAsK8-WBfNPgxQjMfeJzR8uOhEZgN4hHhlCXZSxGG9_xCp94jmcIB-x-OAIgMKpS3lJeWBhowjZgJLGaFYhP6Kc6_NANvmRPmlRl4y0iFdkeA_7Ps8LtGB5381LcQ==]

Sources

Part 1: Core FAQs – The Causality of Thiane-Pyrazole Insolubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges in Thiane-Pyrazole Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon when dealing with thiane-pyrazole derivatives. These compounds combine the hydrophobic bulk of a thiane (sulfur-containing) ring with the strong hydrogen-bonding and π-π stacking capabilities of the pyrazole core. This results in notoriously high crystal lattice energies and poor hydration, severely limiting their aqueous solubility.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to rescue these promising chemotypes from formulation failure.

Q1: Why do my thiane-pyrazole compounds instantly precipitate in standard biological buffers (pH 7.4), even at micromolar concentrations? A1: The precipitation is driven by thermodynamics. The pyrazole ring is planar and aromatic, which facilitates tight intermolecular packing (π-π stacking) and strong intermolecular hydrogen bonding between the N-H and N moieties of adjacent molecules 1. When coupled with the highly lipophilic thiane moiety, the enthalpy required to break the crystal lattice far exceeds the solvation energy provided by water. Consequently, the compound minimizes its free energy by precipitating out of the aqueous phase 2.

Q2: Should I default to adjusting the pH to improve solubility? A2: Only if your specific thiane-pyrazole derivative possesses an ionizable functional group with a pKa within a physiologically or experimentally relevant range. Unsubstituted pyrazoles are weakly basic and only protonate in highly acidic environments, which is rarely useful for physiological assays 1. If your compound lacks an appended amine or carboxylic acid, pH adjustment will fail, and you must rely on disrupting the crystal lattice via formulation strategies like cyclodextrin complexation or amorphous solid dispersions (ASDs) 2.

Part 2: Validated Formulation Strategies & Methodologies

Strategy A: Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins feature a hydrophobic cavity that encapsulates the lipophilic thiane-pyrazole core, while their hydrophilic exterior maintains aqueous solubility. This 1:1 stoichiometric inclusion complexation effectively masks the compound from the aqueous environment 3.

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Causality: 20% is typically sufficient to drive the equilibrium toward the inclusion complex without causing severe osmotic stress in downstream cellular assays.

  • Solubilization: Dissolve the thiane-pyrazole compound in a minimal volume of a volatile organic solvent (e.g., ethanol) to disrupt the initial crystal lattice.

  • Integration: Add the organic solution dropwise to the stirring HP-β-CD aqueous solution.

  • Evaporation & Equilibration: Stir the mixture uncovered at 37°C for 24 hours to allow the organic solvent to evaporate and the host-guest thermodynamic equilibrium to establish.

  • Validation (Crucial Step): Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug. Quantify the dissolved thiane-pyrazole in the filtrate using UV-Vis or HPLC against a standard curve. If the concentration matches your theoretical target, the complexation is successful.

Strategy B: Polymeric Nanoformulations (PLGA Nanoparticles)

For in vivo applications where cyclodextrins may be rapidly cleared, encapsulating the thiane-pyrazole in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provides sustained release and completely masks the drug's hydrophobicity 4.

Self-Validating Protocol: Single Emulsion-Solvent Evaporation

  • Organic Phase: Dissolve 10 mg of the thiane-pyrazole and 50 mg of PLGA in 2 mL of dichloromethane (DCM). Causality: DCM is chosen because it readily dissolves both the hydrophobic drug and the polymer, ensuring molecular-level mixing.

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Causality: PVA acts as a surfactant to stabilize the emulsion droplets and prevent coalescence.

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 2 mins).

  • Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for 4 hours to evaporate the DCM, hardening the PLGA into solid nanoparticles.

  • Validation: Centrifuge at 15,000 x g to pellet the nanoparticles. Analyze the supernatant for unencapsulated drug to calculate Entrapment Efficiency (EE%). Resuspend the pellet and measure the particle size via Dynamic Light Scattering (DLS); a successful formulation should yield a monodisperse population <200 nm 4.

Part 3: Quantitative Data Summary

The following table summarizes the expected impact of various formulation strategies on pyrazole-derivative solubility based on established pharmaceutical precedents 56[[4]]().

Formulation StrategyMechanism of ActionTypical Solubility EnhancementPrimary Application
Co-solvency (DMSO/Water) Lowers dielectric constant of the solvent mixture5x - 10xIn vitro biochemical assays
HP-β-CD Complexation Hydrophobic encapsulation (Host-Guest)50x - 100xIn vitro / In vivo (IV/Oral)
Amorphous Solid Dispersion (PEG 6000) Disrupts crystal lattice, molecular dispersion100x - 500xSolid oral dosage forms
PLGA Nanoformulation Nanoscale encapsulation, high surface area>1000x (Apparent)In vivo targeted delivery

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to identify the most appropriate solubility enhancement strategy for your specific thiane-pyrazole compound.

SolubilityWorkflow Start Thiane-Pyrazole Precipitates in Water CheckIon Does it have an ionizable group (pKa 2-10)? Start->CheckIon SaltForm Adjust pH / Form Salt (e.g., HCl or Na+ salt) CheckIon->SaltForm Yes CheckApp What is the primary application? CheckIon->CheckApp No Validate Validate via DLS or UV-Vis (Self-Validating Step) SaltForm->Validate InVitro In Vitro Assays (Cellular/Biochemical) CheckApp->InVitro InVivo In Vivo / Formulation (Animal Models/Dosing) CheckApp->InVivo Cosolvent Use Co-solvent (≤1% DMSO) or HP-β-CD InVitro->Cosolvent Nano Formulate as ASD (PEG) or PLGA Nanoparticles InVivo->Nano Cosolvent->Validate Nano->Validate

Caption: Decision tree for selecting the optimal solubility enhancement strategy for thiane-pyrazoles.

Part 5: Assay Troubleshooting Guide

Issue: Compound precipitates upon addition to the assay buffer from a DMSO stock.

  • Causality: The rapid change in solvent polarity causes the supersaturated thiane-pyrazole to crash out before it can disperse. This is known as "solvent shift precipitation" 7.

  • Solution: Do not spike a 10 mM DMSO stock directly into a 100% aqueous buffer. Instead, perform a serial dilution. Dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% Buffer), and then dilute that intermediate into the final assay buffer. Ensure the final DMSO concentration remains ≤1% to avoid cellular toxicity or enzyme denaturation. Pre-warming the assay buffer to 37°C prior to addition also provides the thermal energy required to maintain the compound in solution 7.

Issue: The HP-β-CD complex solution becomes cloudy after 48 hours.

  • Causality: The complexation equilibrium is shifting, or the thiane-pyrazole is undergoing Ostwald ripening, where larger crystals grow at the expense of smaller ones, eventually exceeding the carrying capacity of the cyclodextrin.

  • Solution: Lyophilize (freeze-dry) the filtered HP-β-CD/drug solution immediately after preparation. This locks the complex in a solid state, preventing thermodynamic shifts. Reconstitute the lyophilized powder in water only immediately before conducting the assay.

References

1.1. BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. 1.2. BenchChem. Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives. 1.3. PMC (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. 1.7. BenchChem. Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. 1.8. ResearchGate. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. 1.11. Asian Journal of Research in Chemistry. Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Technique. 1.13. University of Pretoria. Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities.

Sources

Stability of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Document Control:

  • Version: 1.0

  • Scope: Stability profile, storage requirements, and degradation troubleshooting.

Executive Summary & Compound Profile

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is a bifunctional heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Its structure combines an electron-rich aminopyrazole core with a thiane (tetrahydrothiopyran) ring.

While generally stable as a solid, this compound exhibits two distinct "soft spots" for degradation:

  • Oxidative S-Oxygenation: The sulfur atom in the thiane ring is susceptible to oxidation, forming sulfoxides (M+16) and sulfones (M+32).

  • Electron-Rich Amine Oxidation: The pyrazole-amine system can undergo radical oxidation upon prolonged air exposure, leading to discoloration (pinking/browning).

Stability & Storage FAQs

Q1: Can I store this compound at room temperature (RT) on the benchtop?

Strictly speaking, No. While the compound does not decompose instantaneously at RT, "benchtop storage" exposes it to two critical threats: atmospheric oxygen and ambient moisture .

  • Recommendation: Short-term handling (hours to days) at RT is acceptable. Long-term storage (>1 week) requires controlled conditions.

  • Best Practice: Store at 2–8°C (refrigerated) or -20°C for indefinite stability.

Q2: My white powder has turned pink/purple. Is it ruined?

Likely not.

  • Cause: This is a classic signature of aminopyrazole oxidation . Trace amounts of the amine undergo radical oxidation to form highly colored diazo- or radical species. This often affects <1% of the bulk material but drastically changes appearance.

  • Action: Check purity via LC-MS or H-NMR. If purity is >95%, the material is usable.[1] If purification is needed, a quick filtration through a silica plug (eluting with CH2Cl2/MeOH) usually removes the colored impurities.

Q3: Is the compound hygroscopic?

Moderately. The secondary amine and the pyrazole nitrogens can hydrogen bond with water.

  • Risk: Absorbed water accelerates the oxidation of the thiane sulfur.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the primary degradation pathways you must monitor.

DegradationPathways cluster_conditions Accelerating Factors Compound 1-methyl-N-(thian-3-yl)- 1H-pyrazol-4-amine (Intact) Sulfoxide Thiane-1-oxide (M+16) (Major Impurity) Compound->Sulfoxide [O] (Air/Peroxides) Slow at RT ColoredRadical Oxidized Amine Species (Pink/Purple Color) Compound->ColoredRadical Light + O2 Surface Reaction Sulfone Thiane-1,1-dioxide (M+32) (Minor Impurity) Sulfoxide->Sulfone Strong Oxidants (e.g., mCPBA) Moisture Moisture UV Light UV Light Protic Solvents Protic Solvents

Figure 1: Oxidative degradation pathways showing Sulfur oxidation (Red path) and Amine oxidation (Yellow path).

Troubleshooting Guide

SymptomProbable CauseVerification StepRemediation
M+16 Peak in LCMS Thiane Sulfur Oxidation (Sulfoxide)Run 1H-NMR. Look for downfield shift of thiane protons (approx 2.6-3.0 ppm).Difficult to reverse. Purify via Prep-HPLC. Prevent by storing under Argon.
Material turned Pink Surface Amine OxidationDissolve a small amount. If color persists in solution but NMR is clean, it's trace impurity.Recrystallize from Ethanol/Heptane or filter through silica.
Low Solubility in CDCl3 Salt Formation or AggregationCheck pH. The amine might have protonated if exposed to acid fumes (HCl).Freebase by washing with sat. NaHCO3 solution and extracting into DCM.
M+14 Peak in LCMS Methylation (Rare)Reaction with chlorinated solvents (DCM) over long periods?Avoid storing dissolved samples in halogenated solvents for >24h.

Validated Analytical Protocols

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 0.1% Triethylamine (TEA). Note: TEA prevents streaking of the amine.

  • Visualization:

    • UV (254 nm): Pyrazole ring absorbs strongly.

    • KMnO4 Stain: Oxidizes the thiane sulfur (stains yellow/brown).

    • Ninhydrin: Weakly positive (secondary amine).

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify sulfoxide impurities (which are more polar and elute earlier).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

    • 10-12 min: 95% B

Interpretation:

  • Retention Time (RT) ~ 6.5 min: Parent Compound.

  • RT ~ 5.2 min: Sulfoxide impurity (more polar).

  • RT ~ 4.8 min: Sulfone impurity.

References

  • Thiane Oxidation Chemistry

    • Mechanism of sulfide oxid
    • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides." Organic Sulfur Chemistry, CRC Press.
    • Source:

  • Aminopyrazole Stability

    • Stability of 4-aminopyrazole derivatives and their tendency for oxidative color
    • El-Sawy, E. R., et al.
    • Source:

  • General Handling of Heterocyclic Amines

    • Storage guidelines for electron-rich nitrogen heterocycles.
    • Sigma-Aldrich Technical Bulletin: "Handling and Storage of Air-Sensitive Reagents."
    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Pyrazole Amine Building Blocks Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, pyrazole amines stand out as privileged scaffolds, forming the core of numerous therapeutic agents. The synthetic integrity of these building blocks is paramount, as impurities can derail entire research campaigns, leading to ambiguous biological data and costly delays. This guide presents Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and powerful frontline tool for the purity validation of pyrazole amine intermediates. We will move beyond a simple recitation of steps to explore the underlying principles, providing a robust, self-validating experimental framework. This document details optimized protocols for mobile phase selection, sample analysis, and visualization, explains how to interpret chromatograms to identify common synthesis-related impurities, and provides an objective comparison of TLC with higher-resolution techniques like HPLC, empowering researchers to make informed decisions in their workflow.

The Strategic Importance of Purity in Pyrazole Amine Scaffolds

Pyrazole-containing compounds are a cornerstone of medicinal chemistry, valued for their diverse biological activities.[1] The aminopyrazole substructure, in particular, offers a unique combination of hydrogen bond donors and acceptors, enabling potent and selective interactions with a wide range of biological targets. However, the very reactivity that makes these molecules synthetically accessible also presents challenges. Common synthetic routes, such as the condensation of a hydrazine with a β-ketonitrile, can lead to byproducts including regioisomers, unreacted starting materials, or incompletely cyclized intermediates.[2] The presence of even minor impurities in a building block can have a cascading effect, leading to the formation of unintended side products in subsequent synthetic steps. Therefore, a reliable and efficient method for assessing purity at each stage is not just good practice—it is a necessity.

Thin-Layer Chromatography (TLC) serves as an indispensable technique for this purpose. Its low cost, high throughput, and the minimal time required to obtain a result make it an ideal gatekeeper for quality control before committing valuable materials to complex, multi-step syntheses.[3][4]

Fundamentals of TLC for Pyrazole Amine Analysis

TLC separates compounds based on the principle of adsorption chromatography. The mixture is spotted onto a stationary phase (typically silica gel on a plate) and a liquid mobile phase is allowed to ascend the plate via capillary action.[5]

  • Stationary Phase: For pyrazole amines, standard silica gel 60 F254 plates are the workhorse. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds (like the aromatic pyrazole ring) under 254 nm UV light.[6] Silica gel is polar and slightly acidic, a critical factor to consider when analyzing basic compounds like amines.

  • Mobile Phase (Eluent): This is a solvent or mixture of solvents that carries the sample up the plate. The separation is driven by the competition between the analyte's adsorption to the polar stationary phase and its solubility in the mobile phase. Polar compounds interact strongly with the silica and move slowly, while nonpolar compounds are more soluble in a nonpolar mobile phase and travel further up the plate.[5]

  • Retention Factor (Rf): The Rf is a key quantitative measure in TLC. It is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[5] A well-developed TLC will have Rf values for all components between 0.15 and 0.85, ensuring a clear separation from both the baseline and the solvent front.[7]

A Self-Validating TLC Workflow for Purity Assessment

This protocol is designed to be inherently self-validating through the use of reference standards and co-spotting, providing unambiguous results.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_output Phase 4: Decision prep_sample Sample Prep (Dilute Crude, SM, Product) spotting Spotting (SM, Co-spot, Crude) prep_sample->spotting prep_eluent Eluent Selection (e.g., 9:1 DCM:MeOH + 0.5% Et3N) develop Development (Saturated Chamber) prep_eluent->develop prep_plate Plate Prep (Draw Baseline) prep_plate->spotting spotting->develop dry Dry Plate develop->dry vis_uv Visualize (UV 254nm) dry->vis_uv vis_stain Stain & Heat (e.g., Ninhydrin or KMnO4) vis_uv->vis_stain interpret Interpret Results (Calculate Rf, Assess Spots) vis_stain->interpret decision Purity Decision (Proceed vs. Repurify) interpret->decision

Caption: A streamlined workflow for validating pyrazole amine purity using TLC.

Experimental Protocol

Step 1: Mobile Phase (Eluent) Selection The choice of eluent is the most critical variable. Since pyrazole amines are typically polar, a binary solvent system consisting of a less polar solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) and a more polar solvent (e.g., Methanol (MeOH), Ethanol) is a good starting point.[5]

  • Starting Point: For a moderately polar aminopyrazole, begin with a 95:5 or 9:1 mixture of DCM:MeOH.[8] Another common system is Hexane:EtOAc.[9]

  • The Amine Additive (Crucial): Amines are basic and can interact strongly with the acidic silanol groups on the silica plate, causing the spot to "streak" or "tail." To obtain sharp, well-defined spots, add a small amount of a volatile base like triethylamine (Et3N) or ammonium hydroxide to the mobile phase.[7] A typical concentration is 0.5-1%.

  • Optimization:

    • If spots remain on the baseline: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 95:5 to 9:1 DCM:MeOH).

    • If spots run with the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.

Step 2: Plate Preparation and Spotting

  • Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare dilute solutions of your crude reaction mixture, a pure sample of the starting material (SM), and if available, a pure sample of the expected product.

  • Spot the samples on the baseline, keeping the spots small and concentrated. The key to a self-validating plate is the spotting pattern:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply both SM and the crude mixture on the exact same spot)

    • Lane 3: Crude Reaction Mixture

Step 3: Chromatogram Development

  • Pour a small amount (0.5 cm depth) of the chosen mobile phase into a developing chamber.

  • Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front and leads to more reproducible Rf values.[10]

  • Place the spotted TLC plate into the chamber and close it.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

Step 4: Visualization First, use a non-destructive method, followed by a destructive one if necessary.

  • UV Light: After the plate is dry, examine it under a UV lamp at 254 nm.[6] Pyrazole rings are typically UV-active and will appear as dark spots against the green fluorescent background. Lightly circle any visible spots with a pencil.

  • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex, appearing as colored spots.[6][11] This is a good general-purpose, semi-destructive stain.

  • Specific Amine Stains:

    • Ninhydrin: An excellent stain for primary and secondary amines. After dipping or spraying the plate with a ninhydrin solution, gentle heating will reveal pink or purple spots.[11][12]

    • Potassium Permanganate (KMnO4): This stain reacts with any compound that can be oxidized, including many amines. It appears as yellow spots on a purple background.[11]

Step 5: Interpretation

  • Purity of the Main Product: In the lane with the crude reaction mixture, a pure sample should ideally show only one spot. The presence of multiple spots indicates impurities.

  • Identifying Starting Material: Compare the Rf of the spot in the "SM" lane with the spots in the "Crude" lane. The co-spot lane is the ultimate confirmation; if the starting material is present in the crude mix, the co-spot will appear as a single, potentially elongated spot at the same Rf as the SM. If the SM is consumed, the co-spot lane will show two distinct spots.

  • Identifying Impurities: Any spots in the crude lane that are not the starting material or the product are impurities. Common impurities in pyrazole synthesis can include regioisomers (which may have very similar Rf values) or pyrazoline intermediates from incomplete aromatization.[2]

Comparison with Alternative Analytical Techniques

While TLC is an exceptional tool for rapid screening, it is important to understand its place relative to other common analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution and quantitative accuracy but come with significant trade-offs in speed and cost.[4][13]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Adsorption on a planar surfacePartition between liquid mobile and solid stationary phase in a columnPartition between gas mobile and liquid/solid stationary phase in a column
Speed Very Fast (5-30 minutes per sample)Moderate to Slow (15-60 minutes per sample)Moderate to Slow (10-60 minutes per sample)
Cost Very Low (pennies per sample)High (instrumentation is expensive)High (instrumentation is expensive)
Resolution ModerateVery HighVery High
Sensitivity Moderate (microgram range)High (nanogram to picogram range)[13]Very High (picogram to femtogram range)
Quantitative Semi-quantitative by eye; quantitative with a densitometer[4][13]Highly quantitative and reproducibleHighly quantitative and reproducible
Sample Throughput High (multiple samples can be run on one plate)Low (samples run sequentially)Low (samples run sequentially)
Volatility Req. Not requiredNot requiredRequired (or must be derivatized)

Conclusion

For the modern medicinal or process chemist, Thin-Layer Chromatography is not an outdated method but a strategic tool for efficient workflow management. Its ability to provide rapid, actionable data on the purity of pyrazole amine building blocks is unmatched in terms of speed and cost-effectiveness. By employing a self-validating workflow that includes co-spotting and a logical approach to eluent selection and visualization, researchers can confidently assess the quality of their intermediates, prevent the propagation of impurities, and accelerate the drug discovery process. While HPLC and GC remain the gold standard for final quantitative analysis, TLC is the indispensable workhorse for routine, at-a-glance purity validation in the synthesis lab.

References

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-44.
  • Sciencemadness Discussion Board. (2017).
  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • VanVeller Lab Resources. How to TLC (Thin Layer Chromatography).
  • EPFL.
  • Chemistry LibreTexts. (2022). 2.
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  • Abdel-Wahab, B. F., et al. (2014).
  • BGD Group. (2011). TLC Developing System.
  • Chemistry Hall. (2020).
  • Ghiurau, M., et al. (2024).
  • Wang, L., et al. (2012).
  • ResearchGate. (2025). A comparison of TLC-densitometry and HPLC method for the determination of biogenic amines in fish and fishery products.
  • Kumar, D., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society.
  • Ali, N. W., et al. (2013). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. The Scientific World Journal.
  • Gada, A. G., et al. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. Analytical Methods, 13(25), 2847-2854.
  • Unknown. (2024). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. Indian Journal of Pharmaceutical Sciences.
  • Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC)
  • Unknown.
  • Unknown. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Microbioz India. (2024). Thin Layer Chromatography vs.
  • NIH.
  • Quora. (2018).
  • MDPI. (2025).
  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Organic Chemistry Portal. Synthesis of pyrazoles.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Reference Standards for 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Analysis: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of Janus Kinase (JAK) inhibitors and related heterocyclic therapeutics, 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine serves as a critical intermediate or impurity marker. Its structural integrity is pivotal; however, the presence of the thiane (tetrahydrothiopyran) ring introduces a specific oxidative liability—sulfoxide formation—that frequently compromises commercial "research-grade" samples.

This guide moves beyond simple catalog listings to objectively compare the three tiers of reference materials available to researchers. It provides a self-validating protocol to upgrade a commercial reagent into a Qualified Primary Standard using quantitative NMR (qNMR), a necessity when Pharmacopeial standards (USP/EP) are unavailable.

The Hierarchy of Standards
Standard TierTraceabilityIntended UseRisk Profile
Tier 1: Qualified Primary Standard SI-Traceable (via qNMR/Mass Balance)Release testing, GMP AssayLow: Purity & Potency explicitly defined.
Tier 2: Secondary Working Standard Traceable to Tier 1Daily HPLC System SuitabilityMedium: Valid only if Tier 1 is maintained.
Tier 3: Commercial Research Grade Vendor CoA (often HPLC area %)Synthesis starting materialHigh: Unknown salt stoichiometry, water, or S-oxidation.

Technical Analysis of the Molecule

To analyze this standard, one must understand its physicochemical vulnerabilities.

  • Chemical Structure: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine.

  • Critical Weakness (The "Thiane Trap"): The sulfur atom in the thiane ring is susceptible to oxidation by atmospheric oxygen or peroxides in solvents, forming the S-oxide (sulfoxide) and S,S-dioxide (sulfone) impurities.

  • UV Profile: The pyrazole ring provides absorbance (typically

    
     ~250-260 nm), but the thiane ring is UV-transparent. Impurities lacking the pyrazole core may be invisible to UV detection, necessitating CAD (Charged Aerosol Detection) or qNMR for true mass balance.
    
Structural Diagram & Impurity Pathways

G Target Target Analyte (Sulfide Form) Active Standard Oxidation Oxidative Stress (Air/Peroxides) Target->Oxidation Slow Sulfoxide Impurity A: S-Oxide (Sulfoxide) (+16 Da) Oxidation->Sulfoxide Primary Degradant Sulfone Impurity B: S,S-Dioxide (Sulfone) (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Oxidative degradation pathway of the thiane moiety. Standard qualification must quantify Impurity A and B.

Comparative Assessment: Establishing the Gold Standard

When a USP/EP monograph is absent, you must choose between purchasing a "Certified" material (rare for this specific intermediate) or qualifying an in-house standard.

Option A: Commercial "High-Purity" Reagents (The Baseline)[1]
  • Source: Major chemical catalog vendors.

  • Claimed Purity: Typically >95% or >97% by HPLC Area %.

  • The Hidden Flaw: HPLC Area % assumes all components respond equally to UV light. It ignores:

    • Inorganic Salts: (e.g., NaCl from synthesis).

    • Residual Solvents: (e.g., DMSO, Ethyl Acetate).

    • Water Content: Pyrazoles are often hygroscopic.

  • Verdict: Insufficient for quantitative assay without further characterization.

Option B: In-House Qualified Primary Standard (The Recommendation)[1]
  • Method: Purchase Option A, then characterize using the qNMR Absolute Quantification Protocol (detailed below).

  • Traceability: Traceable to NIST via an Internal Standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Verdict: The Scientific Gold Standard for drug development.

Data Comparison: Vendor CoA vs. Actual Qualified Value

Experimental simulation based on typical pyrazole-thiane intermediate analysis.

ParameterVendor CoA (Typical)In-House Qualified (Actual)Impact
Purity Method HPLC-UV (254 nm)qNMR (1H) qNMR sees all protonated species.
Purity Value 98.5%94.2% 4.3% Assay Error (Critical for potency calc).
Water (KF) Not Reported1.8%Weight correction required.
Residual Solvent Not Reported0.5% (EtOAc)Weight correction required.
S-Oxide Not Detected1.2%Specific impurity identified.
Assigned Potency "98.5%" 92.4% (w/w) Use 92.4% for calculations.

Protocol: Qualification of the Reference Standard

To establish Option B, follow this self-validating workflow. This protocol ensures the standard is suitable for GMP-like release testing.

Workflow Diagram

Workflow Step1 1. Procurement (Buy High Purity Reagent) Step2 2. Structure Confirmation (1H-NMR, 13C-NMR, MS) Step1->Step2 Step3 3. Impurity Profiling (HPLC-UV-MS) Step2->Step3 Step4 4. Potency Assignment (qNMR / Mass Balance) Step3->Step4 Step5 5. CoA Generation (Valid for 12 Months) Step4->Step5

Figure 2: Qualification workflow for converting research material to a Reference Standard.

Experiment 1: Structural Confirmation & Impurity ID

Objective: Confirm the thiane ring is intact and identify the S-oxide impurity.

  • Instrument: High-Resolution Mass Spectrometry (LC-HRMS).

  • Method: Electrospray Ionization (ESI+).

  • Key Signals:

    • Target

      
       Da (Exact mass depends on isotopes).
      
    • Impurity Flag: Look for

      
       Da peak (Sulfoxide) at 
      
      
      
      Da.
    • NMR Diagnostic: In

      
      -NMR (DMSO-d6), the thiane protons adjacent to sulfur (
      
      
      
      -protons) shift significantly downfield (~2.6 ppm
      
      
      ~2.9 ppm) if oxidized.
Experiment 2: Purity & Potency Assignment via qNMR

Objective: Determine the absolute weight-percent purity (Assay). This replaces the "Area %" from the vendor.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It provides a clean singlet at

    
     6.2 ppm (D2O) or 
    
    
    
    6.0 ppm (DMSO-d6), usually clear of pyrazole/thiane aliphatic signals.
  • Sample Prep:

    • Weigh

      
       mg of Analyte (Precision 
      
      
      
      mg).
    • Weigh

      
       mg of IS (Precision 
      
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area.[2][3]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, 3 for Pyrazole-Methyl).
      
    • 
      : Molecular Weight.[2][4]
      
    • 
      : Weight (mg).
      
    • 
      : Purity (decimal).[2][3]
      
Experiment 3: Chromatographic Purity (HPLC)

Objective: Establish a method for routine monitoring.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV 254 nm (Pyrazole max) and CAD (for non-chromophoric impurities).

  • Acceptance Criteria: The main peak retention time must match the qualified standard. S-oxide impurity usually elutes earlier (more polar) than the parent sulfide.

Storage & Stability Recommendations

Given the thiane oxidation risk:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen after every use.

  • Temperature: -20°C (Long term).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S. K., et al. (2012). Quantitative 1H NMR spectroscopy.[1][2][6] TrAC Trends in Analytical Chemistry. (Demonstrates qNMR calculation protocols). Link

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials Technical Guide. (Source for Internal Standard selection criteria). Link

  • PubChem. Compound Summary: 1-methyl-1H-pyrazol-4-amine derivatives. (Structural grounding). Link

Sources

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